1,4,6-Tribromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617707-43-4 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H |
InChI Key |
CVADOVBDHHGHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(C=CC(=C23)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
1,4,6-Tribromo-dibenzofuran chemical structure and properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available information on the chemical structure and properties of 1,4,6-Tribromo-dibenzofuran. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for this particular isomer is scarce. This document consolidates the known information and provides a general overview based on the broader class of polybrominated dibenzofurans (PBDFs).
Chemical Structure and Identification
This compound is a halogenated aromatic hydrocarbon. The dibenzofuran core is a tricyclic structure composed of two benzene rings fused to a central furan ring. In this specific isomer, bromine atoms are substituted at the 1, 4, and 6 positions of the dibenzofuran skeleton.
Molecular Formula: C₁₂H₅Br₃O
Molecular Weight: 404.88 g/mol
Chemical Structure:
Caption: Chemical structure and identifiers for this compound.
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₅Br₃O | PubChem |
| Molecular Weight | 404.88 g/mol | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| LogP (estimated) | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not described in the accessible scientific literature. General synthetic routes to polybrominated dibenzofurans often involve the bromination of dibenzofuran or the cyclization of brominated precursors. However, without specific literature, a detailed protocol cannot be provided.
Spectral Data
No specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this compound has been found.
-
NMR Spectroscopy: For related brominated aromatic compounds, the ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms, typically causing downfield shifts of nearby protons and carbons. The coupling patterns in the ¹H NMR spectrum would provide information on the substitution pattern of the aromatic rings.
-
Mass Spectrometry: The mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The molecular ion peak would be expected at m/z 404, accompanied by other peaks corresponding to the isotopic distribution.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound.
The broader class of polybrominated dibenzofurans (PBDFs) are known environmental contaminants and are structurally similar to polychlorinated dibenzodioxins and dibenzofurans. Some of these compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and other cellular processes. Activation of the AhR signaling pathway is a key mechanism for the toxic effects of many halogenated aromatic hydrocarbons.
Due to the lack of specific data for this compound, no signaling pathway or experimental workflow diagrams can be generated at this time.
Conclusion
This technical guide summarizes the limited available information on this compound. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its specific physicochemical properties, experimental protocols for its synthesis and characterization, and its biological activity. Further research is required to elucidate these aspects and to understand its potential effects on biological systems. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization to establish a comprehensive data profile.
Synthesis of 1,4,6-Tribromo-dibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,6-Tribromo-dibenzofuran is a halogenated aromatic compound belonging to the class of polybrominated dibenzofurans (PBDFs).[1] These compounds are of interest to researchers for various applications, including as reference standards in environmental analysis and in the development of novel pharmaceutical compounds. The precise substitution pattern of the bromine atoms on the dibenzofuran skeleton is crucial for its chemical and biological properties.
Proposed Synthesis Pathway: Electrophilic Bromination
The most direct and logical approach to the synthesis of this compound is through the electrophilic bromination of dibenzofuran. The regioselectivity of this reaction is dictated by the directing effects of the oxygen atom in the furan ring and the overall electronic distribution of the dibenzofuran system.
The oxygen atom activates the aromatic rings towards electrophilic attack, primarily at the positions ortho and para to it. In dibenzofuran, the positions 2, 3, 7, and 8 are electronically activated. However, studies on the electrophilic substitution of dibenzofuran have shown that positions 2 and 8 are the most reactive, followed by positions 3 and 7. To achieve the 1,4,6-tribromo substitution pattern, a multi-step or a carefully controlled one-pot bromination would be necessary.
A potential logical workflow for the synthesis is proposed below:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Considerations
While a specific protocol for this compound is not available, the following considerations, based on general procedures for the bromination of aromatic compounds, would be critical.
Materials and Reagents
| Reagent/Material | Purpose |
| Dibenzofuran | Starting material |
| Bromine (Br₂) | Brominating agent |
| N-Bromosuccinimide (NBS) | Alternative brominating agent |
| Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) | Lewis acid catalyst |
| Dichloromethane, Carbon tetrachloride, or Acetic acid | Solvent |
| Sodium thiosulfate solution | To quench excess bromine |
| Sodium bicarbonate solution | To neutralize acidic byproducts |
| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |
| Silica gel | for column chromatography |
| Appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) | for NMR spectroscopy |
General Experimental Protocol (Proposed)
-
Reaction Setup: A solution of dibenzofuran in a suitable anhydrous solvent (e.g., dichloromethane) would be prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen bromide gas.
-
Catalyst Addition: A Lewis acid catalyst, such as iron(III) bromide, would be added to the reaction mixture.
-
Bromination: A solution of bromine in the same solvent would be added dropwise to the reaction mixture at a controlled temperature (typically ranging from 0 °C to room temperature). The reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to follow the formation of mono-, di-, and tri-brominated products.
-
Work-up: Upon completion, the reaction would be quenched by the addition of an aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The organic layer would be separated, washed with sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent.
-
Purification: The solvent would be removed under reduced pressure to yield a crude mixture of brominated dibenzofurans. The separation of the desired 1,4,6-tribromo isomer from other isomers and unreacted starting material would likely require careful column chromatography on silica gel.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
As no specific experimental data for the synthesis of this compound has been found, the following table is a template for how such data should be presented.
| Parameter | Value |
| Reactants | |
| Dibenzofuran (mass, moles) | e.g., 1.00 g, 5.95 mmol |
| Bromine (volume, moles) | e.g., 1.0 mL, 19.4 mmol (3.25 eq.) |
| Catalyst (mass, moles) | e.g., FeBr₃, 0.18 g, 0.6 mmol (10 mol%) |
| Solvent (volume) | e.g., Dichloromethane, 50 mL |
| Reaction Conditions | |
| Temperature | e.g., 0 °C to 25 °C |
| Reaction Time | e.g., 24 hours |
| Product | |
| Yield (mass, percentage) | To be determined |
| Melting Point | To be determined |
| Spectroscopic Data | |
| ¹H NMR (δ, ppm) | To be determined |
| ¹³C NMR (δ, ppm) | To be determined |
| MS (m/z) | Expected: [M]⁺ at ~402, 404, 406, 408 (isotopic pattern for 3 Br) |
Signaling Pathways and Logical Relationships
The synthesis of this compound from dibenzofuran is a direct transformation and does not involve complex signaling pathways. The logical relationship is a sequential electrophilic aromatic substitution, as depicted in the workflow diagram. A simplified diagram illustrating the core transformation is provided below.
Caption: Core transformation of dibenzofuran to this compound.
Conclusion
The synthesis of this compound is achievable through the electrophilic bromination of dibenzofuran. The primary challenge lies in controlling the regioselectivity to obtain the desired isomer and in the subsequent purification of the product from a likely mixture of other brominated isomers. The experimental protocol and data presented in this guide are based on established chemical principles and serve as a foundational framework for researchers undertaking this synthesis. Further experimental work is required to establish a definitive and optimized protocol with quantitative data.
References
An In-Depth Technical Guide to 1,4,6-Tribromo-dibenzofuran: A Compound with Limited Characterization
A comprehensive review of available scientific literature reveals a significant lack of specific data on the physical and chemical properties of 1,4,6-Tribromo-dibenzofuran. While the general class of polybrominated dibenzofurans (PBDFs) is of considerable interest to researchers, particularly in the fields of environmental science and toxicology, this specific isomer remains largely uncharacterized in public databases and scholarly articles.
This guide summarizes the available information pertinent to the molecular structure of this compound and provides general context based on related compounds. However, it is crucial for the intended audience of researchers, scientists, and drug development professionals to recognize the current data gap for this specific molecule.
Molecular and General Properties
Based on its chemical structure, the following properties can be determined for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₅Br₃O | - |
| Molecular Weight | 404.88 g/mol | - |
Dibenzofuran and its halogenated derivatives are aromatic heterocyclic compounds. The positions of the bromine atoms on the dibenzofuran skeleton significantly influence the compound's physical, chemical, and toxicological properties. While specific data for the 1,4,6-isomer are unavailable, it is known that the 1, 4, 6, and 9 positions of the dibenzofuran molecule are susceptible to bromination during synthesis.[1]
Synthesis and Characterization
Detailed experimental protocols for the specific synthesis and purification of this compound are not available in the reviewed literature. Generally, the synthesis of brominated dibenzofurans can be achieved through the electrophilic bromination of dibenzofuran. The separation and characterization of the resulting isomers are typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS).
Due to the absence of experimental data, this guide cannot provide specific details on:
-
Melting Point
-
Boiling Point
-
Solubility
-
Nuclear Magnetic Resonance (NMR) Spectra
-
Infrared (IR) Spectrum
-
Mass Spectrum
Logical Relationship for General Bromination
The following diagram illustrates a generalized workflow for the synthesis and analysis of tribromodibenzofuran isomers.
Conclusion and Future Research Directions
The lack of specific data for this compound presents a clear gap in the scientific literature. For researchers interested in this specific isomer, the initial step would involve targeted synthesis and subsequent isolation. Following successful isolation, a comprehensive characterization using modern analytical techniques would be necessary to determine its physical and chemical properties.
This foundational data would be invaluable for future studies, including toxicological assessments and the development of potential applications in drug development or materials science. Until such research is conducted and published, any discussion of the specific properties of this compound remains speculative and must be inferred from the general behavior of the broader class of polybrominated dibenzofurans.
It is recommended that researchers interested in this area consider synthesizing and characterizing this compound to contribute valuable data to the scientific community. Alternatively, focusing on a well-characterized tribromodibenzofuran isomer for which ample data exists may be a more immediately productive avenue for research.
References
1,4,6-Tribromo-dibenzofuran: An In-depth Technical Examination of its Environmental Presence
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of 1,4,6-Tribromo-dibenzofuran, a member of the polybrominated dibenzofuran (PBDF) class of compounds. Due to its classification as a persistent organic pollutant (POP), understanding its environmental sources, occurrence, and the analytical methodologies for its detection is of critical importance.
Environmental Sources and Formation
This compound is not a commercially manufactured chemical. Instead, it is an unintentional byproduct formed during the thermal degradation of commercial brominated flame retardants (BFRs). These flame retardants are widely used in a variety of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or resist the spread of fire.
The primary formation pathways of this compound and other PBDFs include:
-
Pyrolysis and Combustion: Incomplete combustion of materials containing BFRs, such as in industrial incinerators, accidental fires, and informal e-waste recycling operations, can lead to the formation of PBDFs.
-
Oxidation of Polybrominated Biphenyls (PBBs): PBBs, a class of BFRs, can undergo oxidation to form PBDFs. This transformation highlights a significant environmental concern, as the degradation of one class of pollutants can lead to the formation of another, often more toxic, class.
The logical relationship for the formation of this compound from BFRs can be visualized as follows:
Occurrence in Environmental Matrices
Due to their persistent and lipophilic nature, PBDFs, including this compound, have been detected in various environmental compartments. While specific quantitative data for the 1,4,6-tribromo congener is limited in publicly available literature, the general occurrence of PBDFs suggests its likely presence in the following matrices:
-
House Dust: Indoor environments are significant reservoirs for BFRs and their degradation products due to the abundance of consumer goods containing these chemicals. PBDFs are frequently detected in house dust, representing a potential route of human exposure.
-
Sediments: Sediments act as a sink for persistent organic pollutants. Runoff from urban and industrial areas, as well as atmospheric deposition, can lead to the accumulation of PBDFs in aquatic and terrestrial sediments.
-
E-waste Recycling Sites: Informal and improper e-waste recycling activities, particularly those involving open burning and crude dismantling techniques, are major sources of PBDF emissions to the environment.
Quantitative Data Summary
A comprehensive search of available scientific literature did not yield specific quantitative data for this compound concentrations in environmental matrices. The table below is presented as a template for future research findings.
| Environmental Matrix | Concentration Range (ng/g) | Mean/Median Concentration (ng/g) | Geographic Location | Reference |
| House Dust | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Soil | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sediment | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Air (particulate matter) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Biota (e.g., fish) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Analysis
The analysis of this compound in environmental samples typically involves sophisticated analytical techniques due to the complex matrices and low concentrations. The general workflow involves extraction, cleanup, and instrumental analysis.
3.1. Sample Extraction and Cleanup
A generic experimental workflow for the analysis of this compound from a solid matrix like soil or sediment is outlined below.
Detailed Methodological Steps:
-
Sample Preparation: Solid samples (e.g., soil, sediment, dust) are typically freeze-dried, ground, and sieved to ensure homogeneity.
-
Internal Standard Spiking: Prior to extraction, the sample is spiked with a known amount of a labeled internal standard (e.g., ¹³C₁₂-1,4,6-Tribromo-dibenzofuran) to correct for analytical losses.
-
Extraction: The sample is extracted using a suitable organic solvent (e.g., toluene, hexane/acetone mixture) via methods such as Soxhlet extraction or Pressurized Liquid Extraction (PLE).
-
Cleanup: The raw extract contains numerous co-extractive interferences that must be removed. This is typically achieved using multi-layer silica gel column chromatography. The column may contain layers of acidic, basic, and neutral silica gel, as well as alumina and activated carbon, to separate the target analytes from lipids, polar compounds, and other interfering substances.
-
Fractionation and Concentration: The fraction containing the PBDFs is collected and concentrated to a small volume under a gentle stream of nitrogen.
-
Instrumental Analysis: The final extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) or tandem mass spectrometry (GC-MS/MS). These techniques provide the necessary selectivity and sensitivity for the detection and quantification of trace levels of this compound.
3.2. GC-MS/MS Parameters
While specific optimal parameters would need to be determined for each instrument, a general set of starting conditions for the analysis of this compound by GC-MS/MS is provided in the table below.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 280-300 °C |
| Oven Program | Initial temp: 100-120 °C, hold for 1-2 min; Ramp 1: 10-20 °C/min to 200 °C; Ramp 2: 5-10 °C/min to 300-320 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230-250 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined from the mass spectrum of a this compound standard |
| Product Ions (m/z) | To be determined from the fragmentation pattern of the precursor ion |
| Collision Energy | To be optimized for each transition |
Conclusion and Future Perspectives
This compound represents a class of environmental contaminants of emerging concern. Its formation from widely used brominated flame retardants underscores the need for continued monitoring and research. A significant data gap exists regarding the specific environmental concentrations of this congener. Future research should focus on:
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Developing and validating sensitive analytical methods for the routine monitoring of this compound in various environmental matrices.
-
Conducting comprehensive environmental surveys to determine the extent of contamination and identify major sources.
-
Investigating the toxicological properties and potential human health risks associated with exposure to this compound.
This technical guide serves as a foundational document for researchers and professionals engaged in the study of halogenated environmental contaminants. The provided methodologies and workflows offer a starting point for the development of robust analytical protocols and a deeper understanding of the environmental fate and occurrence of this compound.
Toxicological Profile of 1,4,6-Tribromo-dibenzofuran: An In-depth Technical Guide
Introduction
1,4,6-Tribromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. PBDFs are structurally similar to polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and toxicity. Due to their structural similarities, PBDFs are anticipated to exhibit a comparable toxicological profile, primarily mediated through the Aryl Hydrocarbon Receptor (AhR) pathway. This guide summarizes the available physicochemical data for this compound and extrapolates its likely toxicological properties based on data from other PBDF congeners.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for assessing its environmental fate, transport, and toxicokinetics.
| Property | Value | Reference |
| IUPAC Name | 3,4,6-tribromodibenzofuran | [1] |
| Synonyms | 1,4,6-Tribromodibenzofuran | |
| CAS Number | 617707-56-9 | [2] |
| Molecular Formula | C₁₂H₅Br₃O | [1] |
| Molecular Weight | 404.88 g/mol | [1] |
| Kovats Retention Index (Semi-standard non-polar) | 2491 | [2] |
Toxicological Data (Surrogate Compounds)
No specific quantitative toxicological data for this compound were identified. The following table summarizes data for other polybrominated dibenzofuran congeners to provide an indication of potential toxicity. The primary effects observed are teratogenic, specifically hydronephrosis and cleft palate in mice.
| Compound | Species | Endpoint | LOEL (Lowest Observed Effect Level) | Reference |
| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | Mouse (C57BL/6N) | Hydronephrosis | 25 µg/kg body weight | [3] |
| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | Mouse (C57BL/6N) | Cleft Palate | 200 µg/kg body weight | [3] |
| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | Mouse (C57BL/6N) | Hydronephrosis | 500 µg/kg body weight | [3] |
| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | Mouse (C57BL/6N) | Cleft Palate | 4000 µg/kg body weight | [3] |
| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | Mouse (C57BL/6N) | Hydronephrosis | 400 µg/kg body weight | [3] |
| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | Mouse (C57BL/6N) | Cleft Palate | 2400 µg/kg body weight | [3] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of PBDFs, like other dioxin-like compounds, is primarily mediated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This interaction initiates a cascade of molecular events leading to altered gene expression and subsequent toxic effects.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PBDFs.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. The following sections describe standard methodologies that would be employed to assess the toxicity of such a compound.
General Workflow for an In Vivo Toxicology Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicology study to assess the effects of a test substance.
Caption: General workflow for an in vivo toxicology study.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.[5]
-
Principle: A stepwise procedure is used where the substance is administered to a group of animals at a defined dose. The outcome of this step (mortality or survival) determines the next step (dosing at a higher or lower fixed dose).
-
Test Animals: Typically, rats of a single sex (usually females, as they are often more sensitive) are used.[5]
-
Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (temperature 22°C ± 3°C, humidity 50-60%) and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water.[5]
-
Dosing: The test substance is administered orally by gavage. Animals are fasted prior to dosing. Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[5]
-
Procedure:
-
A starting dose is selected based on available information.
-
A group of three animals is dosed at the starting dose.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
The outcome for the first group determines the subsequent dosing strategy according to the guideline's flowchart (e.g., if mortality occurs, the next group is dosed at a lower level).
-
-
Endpoint: The primary endpoint is mortality. The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Genotoxicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[7]
-
Tester Strains: A set of at least five strains is typically used, including those that detect base-pair substitutions and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[1]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.[1]
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated before being mixed with top agar and plated.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations.[1]
Developmental Toxicity (Teratogenicity) Study in Mice
The following is a summary of the protocol used in the study by Birnbaum et al. (1991) to assess the teratogenic effects of PBDFs.[3]
-
Test Animals: C57BL/6N mice.
-
Dosing: Pregnant dams were administered a single dose of the test compound in corn oil (10 ml/kg) by gavage on gestation day 10.
-
Observations:
-
Maternal toxicity was assessed (e.g., changes in liver weight).
-
Developmental toxicity was evaluated by examining the fetuses on gestation day 18.
-
Endpoints included embryo/fetal mortality, fetal weight, and the presence of structural abnormalities, with a focus on the hard palate (for cleft palate) and kidneys (for hydronephrosis).
-
-
Analysis: The incidence of abnormalities in the treated groups was compared to the control group to determine the teratogenic potential and establish a Lowest Observed Effect Level (LOEL).
Summary and Conclusions
There is a significant lack of specific toxicological data for this compound. However, based on its chemical structure and the known toxicology of other polybrominated dibenzofurans, it is reasonable to conclude that:
-
This compound is likely to be a persistent and bioaccumulative compound.
-
Its primary mechanism of toxicity is expected to be through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
-
It has the potential to cause a range of toxic effects, including developmental toxicity (teratogenicity), immunotoxicity, and other effects characteristic of dioxin-like compounds.
Further research, including in vitro and in vivo studies following standardized protocols such as those outlined in this guide, is necessary to definitively characterize the toxicological profile of this compound and to conduct a thorough risk assessment.
References
An In-depth Technical Guide on Tribrominated Dibenzofurans
Disclaimer: This technical guide addresses the class of tribrominated dibenzofurans. Extensive searches for the specific isomer, 1,4,6-Tribromo-dibenzofuran, did not yield a dedicated CAS number, detailed experimental protocols, or specific quantitative data within publicly accessible scientific literature and databases. The information presented herein is based on data available for other tribrominated dibenzofuran isomers and the broader class of polybrominated dibenzofurans (PBDFs).
Introduction to Tribrominated Dibenzofurans
Tribrominated dibenzofurans are a subgroup of polybrominated dibenzofurans (PBDFs), which are halogenated aromatic hydrocarbons. These compounds are of significant interest to researchers, particularly in the fields of environmental science and toxicology, due to their persistence in the environment and their potential for toxic effects. PBDFs, including the tribrominated congeners, are often formed as unintentional byproducts during the production of brominated flame retardants and from the combustion of materials containing these flame retardants.
Chemical Identification: CAS Number and IUPAC Name
| Compound | CAS Number | IUPAC Name | Molecular Formula |
| 2,3,8-Tribromodibenzofuran | 84761-82-0[1] | 2,3,8-Tribromodibenzo[b,d]furan | C₁₂H₅Br₃O |
The IUPAC naming system for dibenzofuran follows a standardized numbering of the carbon positions. The structure and numbering are illustrated in the diagram below.
Toxicological Profile and Mechanism of Action
Brominated dibenzofurans are structurally and toxicologically similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). The toxicity of these compounds is often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
The analysis of PBDFs typically involves sophisticated analytical techniques to achieve the necessary sensitivity and selectivity, especially for trace-level detection in complex matrices like air, soil, and biological tissues. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is a standard method.
[2]Key Steps in Analytical Protocol:
-
Sampling: Collection of the matrix (e.g., air sampling using a high-volume sampler with a quartz-fiber filter and polyurethane foam). 2[2]. Extraction: Soxhlet extraction with a suitable solvent like toluene.
-
Cleanup: Multi-step cleanup using column chromatography (e.g., silica, alumina) to remove interfering compounds.
-
Instrumental Analysis: HRGC-HRMS for separation and quantification of congeners.
-
Quantification: Use of isotope-labeled internal standards for accurate quantification.
Studies on the uptake, distribution, metabolism, and elimination of specific PBDF isomers have been conducted in animal models, such as C57BL/6J mice. A recent study investigated 2,3,8-tribromodibenzofuran among other congeners.
[3][4]Protocol Summary for Mouse Toxicokinetic Study:
-
Animals: C57BL/6J mice. *[4] Dosing: Oral administration of the specific PBDF congener dissolved in a vehicle like corn oil.
-
Sample Collection: Collection of liver, plasma, and brain tissues at various time points post-dosing. *[3] Chemical Analysis: Homogenization of tissues, extraction of lipids and the target compounds, cleanup, and analysis by HRGC-HRMS. *[4] Data Analysis: Calculation of uptake ratios, tissue distribution, and elimination half-lives.
Quantitative Data
Specific quantitative data for this compound is not available. The following table presents toxicokinetic data for other brominated dibenzofurans from a study in mice, which can provide a comparative context.
Table 1: Hepatic Uptake and Elimination Half-Lives of Selected Brominated Dibenzofurans in C57BL/6J Mice
[3]| Compound | Substitution Pattern | Hepatic Uptake Ratio (% of dose) | Elimination Half-Life (days) | | :--- | :--- | :--- | :--- | | TrBDF | 2,3,8-tribromo | <0.01% at 1 day | Rapid (two-phase kinetics) | | TrBCDF | 2,3,7-tribromo-8-chloro | 42% | 5.6 | | TeBDF | 2,3,7,8-tetrabromo | 33% | 8.8 | | PeBDF | 1,2,3,7,8-pentabromo | 29% | 13 | | TCDD (reference) | 2,3,7,8-tetrachloro | up to 84% | 8.7 |
Data sourced from a study on uptake, elimination, and metabolism of brominated dibenzofurans in mice.
[3][4]The data indicates that the substitution pattern significantly influences the biological persistence of these compounds. The non-2,3,7,8-substituted 2,3,8-tribromodibenzofuran was poorly retained and rapidly eliminated, whereas compounds with 2,3,7,8-substitution were more persistent.
While this compound remains an uncharacterized congener in the readily accessible scientific literature, the broader class of tribrominated and polybrominated dibenzofurans has been the subject of significant toxicological and analytical research. The available data on isomers like 2,3,8-Tribromodibenzofuran and other PBDFs provide a foundational understanding of their chemical properties, biological activity, and the experimental approaches required for their study. For professionals in research and drug development, the key takeaway is the potent, dioxin-like toxicity associated with many PBDF congeners, which is largely dependent on their substitution pattern. Future research may elucidate the specific properties of the 1,4,6-isomer, but for now, risk assessment and handling procedures should be guided by the known hazards of the general class of polyhalogenated dibenzofurans.
References
Introduction to Tribromo-dibenzofurans
An In-depth Technical Guide to the Known Isomers of Tribromo-dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of tribromo-dibenzofuran, a subclass of polybrominated dibenzofurans (PBDFs). Due to the limited specific data on tribromo-dibenzofuran isomers, this guide also draws upon information from closely related polybrominated and polychlorinated dibenzofurans to provide a broader context for their potential properties, toxicological effects, and analytical methodologies.
Tribromo-dibenzofurans are halogenated aromatic compounds consisting of a dibenzofuran core structure substituted with three bromine atoms. Like other polyhalogenated dibenzofurans, they are not commercially produced but are formed as unintentional byproducts in various thermal and industrial processes.[1][2] The presence of these compounds in the environment is a concern due to their structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and their potential for persistence and bioaccumulation.[3][4]
The toxicity of polyhalogenated dibenzo-p-dioxins and dibenzofurans is largely mediated through the aryl hydrocarbon receptor (AhR).[5] Congeners with bromine or chlorine atoms in the 2, 3, 7, and 8 positions are generally considered to be of highest toxicological concern.[6]
Known Isomers of Tribromo-dibenzofuran
There are 28 possible isomers of tribromo-dibenzofuran. The exact toxicological properties and environmental prevalence of each isomer are not well-documented. However, some specific isomers have been identified and cataloged in chemical databases.
Table 1: Known Isomers of Tribromo-dibenzofuran
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 1,2,3-Tribromo-dibenzofuran | C12H5Br3O | 404.88 | 526236[7] |
| 1,2,6-Tribromo-dibenzofuran | C12H5Br3O | 404.88 | 526254[8] |
| Other isomers | C12H5Br3O | 404.88 | Not available |
Note: This table represents a partial list of isomers for which public data is available. The remaining isomers are theoretically possible but may not have been synthesized or identified in environmental samples.
Quantitative Data
Quantitative data for specific tribromo-dibenzofuran isomers is scarce. However, the toxic equivalency factor (TEF) concept is used to assess the "dioxin-like" toxicity of these compounds relative to 2,3,7,8-TCDD.[9][10][11] While specific TEFs for tribromo-dibenzofurans are not well established, values for other polybrominated dibenzofurans can provide an estimate of their potential toxicity.
Table 2: WHO-TEF Values for Selected Dioxin-like Compounds
| Compound | WHO 2005 TEF |
| Polychlorinated Dibenzofurans (PCDFs) | |
| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |
| Polybrominated Dibenzofurans (PBDFs) | |
| 2,3,7,8-Tetrabromodibenzofuran | 0.1 |
| 1,2,3,7,8-Pentabromodibenzofuran | 0.05 |
| 2,3,4,7,8-Pentabromodibenzofuran | 0.5 |
Source: Adapted from WHO 2005 TEF values. It is important to note that these values are for chlorinated and more highly brominated congeners and are provided for context.
A study on the toxicokinetics of 2,3,8-tribromo-dibenzofuran in mice indicated that polybrominated dibenzofurans have bioaccumulation potential and distribution patterns similar to their chlorinated analogs.[12]
Experimental Protocols
Synthesis of Tribromo-dibenzofurans
The synthesis of specific tribromo-dibenzofuran isomers is typically performed on a laboratory scale for use as analytical standards or in toxicological studies.[13] General synthetic routes to the dibenzofuran core and its derivatives have been reviewed.[14][15] One common approach involves the intramolecular cyclization of diaryl ethers.
A generalized synthetic workflow is presented below:
Caption: Generalized workflow for the synthesis of tribromo-dibenzofuran isomers.
Analytical Methods for Environmental Samples
The analysis of tribromo-dibenzofurans in environmental matrices is challenging due to their low concentrations and the complexity of the sample matrix.[16] High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard analytical technique.[17][18]
A typical analytical workflow includes the following steps:
-
Sampling: Collection of environmental samples such as soil, sediment, air, or biological tissues.
-
Extraction: Soxhlet extraction or pressurized fluid extraction with organic solvents.
-
Clean-up: Multi-step process to remove interfering compounds, often involving column chromatography with different adsorbents like silica gel, alumina, and carbon.
-
Instrumental Analysis: Quantification by HRGC-HRMS using isotope dilution methods.
The following diagram illustrates a general analytical workflow:
Caption: General experimental workflow for the analysis of tribromo-dibenzofurans.
Signaling Pathways and Toxicological Effects
The toxic effects of tribromo-dibenzofurans are believed to be mediated by the aryl hydrocarbon receptor (AhR), similar to other dioxin-like compounds.[5][6] Binding of a ligand, such as a tribromo-dibenzofuran, to the AhR initiates a cascade of events leading to changes in gene expression and subsequent toxic responses.
The general mechanism of action involves:
-
Ligand Binding: The tribromo-dibenzofuran enters the cell and binds to the cytosolic AhR complex.
-
Translocation: The ligand-AhR complex translocates to the nucleus.
-
Dimerization: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT).
-
DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes.
-
Gene Expression: Binding to DREs alters the transcription of adjacent genes, such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1), leading to a variety of toxic effects.[19]
The following diagram illustrates the generalized AhR signaling pathway:
Caption: Generalized aryl hydrocarbon receptor (AhR) signaling pathway.
The spectrum of toxic effects associated with dioxin-like compounds, and therefore potentially with tribromo-dibenzofurans, includes immunotoxicity, reproductive and developmental toxicity, carcinogenicity, and effects on various organs such as the liver.[20][21]
Conclusion
Tribromo-dibenzofurans represent a class of persistent organic pollutants with potential for significant toxicity. While specific data on the individual isomers are limited, the existing knowledge on related polyhalogenated dibenzofurans provides a framework for understanding their likely environmental behavior and health risks. Further research is needed to fully characterize the properties and toxicological profiles of all 28 tribromo-dibenzofuran isomers to enable more accurate risk assessments. The methodologies and pathways described in this guide serve as a foundation for such future investigations.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) isomer patterns from municipal waste combustion: formation mechanism fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Tribromo-dibenzofuran | C12H5Br3O | CID 526236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound 526254: 1,2,6-Tribromo-dibenzofuran - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 9. rais.ornl.gov [rais.ornl.gov]
- 10. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 11. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
An In-depth Technical Guide on the Health Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) are persistent environmental pollutants with significant toxicological concerns. Structurally similar to their chlorinated counterparts, PBDDs and PBDFs elicit a comparable spectrum of adverse health effects, primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). This technical guide provides a comprehensive overview of the health effects of PBDDs and PBDFs, detailing their mechanisms of action, summarizing quantitative toxicity data, outlining experimental protocols for their assessment, and visualizing key pathways and workflows.
Introduction
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are not intentionally produced but are formed as byproducts in various industrial processes, particularly during the production and combustion of brominated flame retardants.[1][2][3] Their environmental persistence, potential for bioaccumulation, and structural similarity to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) have made them a focus of environmental and health research.[4] The biological and toxic effects of PBDDs and PBDFs are considered to be similar, if not identical, to those of their chlorinated analogues.[1][2]
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The vast majority of the toxic and biological effects of PBDDs and PBDFs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5][6] The binding of a PBDD or PBDF congener to the AhR initiates a cascade of molecular events that leads to altered gene expression and subsequent toxicity.[6][7]
Caption: PBDD/PBDF-mediated activation of the Aryl Hydrocarbon Receptor signaling pathway.
Health Effects
The available literature suggests that brominated compounds have toxicity profiles similar to their chlorinated counterparts.[4] These effects are wide-ranging and impact multiple organ systems.
Carcinogenicity
While specific carcinogenicity data for many PBDD and PBDF congeners are limited, the structural and mechanistic similarities to PCDDs and PCDFs, some of which are classified as human carcinogens, raise significant concern.[8] The carcinogenic potential is linked to the chronic activation of the AhR pathway, leading to disruptions in cell growth and differentiation.
Reproductive and Developmental Toxicity
PBDDs and PBDFs are recognized as reproductive and developmental toxicants.[1][2] Studies in mice have demonstrated that tetrabrominated dibenzo-p-dioxin (TBDD) and dibenzofuran (TBDF) are reproductive toxins.[1][2] Teratogenic effects, including cleft palate and hydronephrosis, have been observed in animal models exposed to certain PBDD and PBDF congeners.[9]
Immunotoxicity
The immune system is a sensitive target for PBDDs and PBDFs.[9] A common toxic effect observed in animal studies is thymic atrophy.[1][2] Studies in mice have shown that 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TeBDD) has nearly identical potencies for immunological endpoints as its chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TeCDD).[10]
Endocrine Disruption
PBDDs and PBDFs are known endocrine-disrupting chemicals.[11][12] They can interfere with hormone signaling pathways, potentially leading to adverse health outcomes.[12][13] Due to their structural similarity to thyroid hormones, there is particular concern about their effects on the thyroid system.[14]
Quantitative Toxicity Data
The toxic equivalency factor (TEF) approach is used to assess the risk of complex mixtures of dioxin-like compounds, including PBDDs and PBDFs.[15] This approach compares the toxicity of individual congeners to that of 2,3,7,8-TCDD, the most potent dioxin.[15] While a comprehensive set of TEFs for all PBDD and PBDF congeners is not yet established, interim TEF values similar to their chlorinated analogues are often recommended for human risk assessment.[9]
Table 1: Relative Potencies (REPs) of Selected PBDDs and PBDFs Compared to TCDD (TEF=1)
| Congener | In Vitro REP (EROD Induction) | In Vivo REP (Thymic Atrophy) |
| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 0.66 | 1.0 |
| 1,2,3,7,8-Pentabromodibenzo-p-dioxin (1,2,3,7,8-PeBDD) | 0.49 | 0.9 |
| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 0.05 | 0.1 |
| 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF) | 0.03 | 0.1 |
| 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) | 0.5 | 0.7 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific study and endpoint.
Experimental Protocols
The assessment of PBDD and PBDF toxicity involves a combination of in vivo and in vitro studies.
In Vivo Toxicity Studies
Chronic toxicity studies in animal models, typically rodents, are conducted to evaluate the long-term health effects of PBDD and PBDF exposure.[16]
Caption: Generalized workflow for an in vivo chronic toxicity study of PBDDs/PBDFs.
Key Methodologies:
-
Animal Models: Primarily rodents (rats, mice).
-
Route of Administration: Oral (gavage, feed), dermal, or inhalation to mimic human exposure routes.
-
Endpoints: Include body and organ weights, clinical chemistry, hematology, histopathology of target organs (liver, thymus, etc.), and specific functional assays (e.g., immune function tests).
-
Analytical Chemistry: High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for quantifying PBDD/PBDF congeners in biological matrices.
In Vitro Bioassays
Cell-based bioassays are valuable tools for screening the dioxin-like activity of PBDDs, PBDFs, and complex environmental mixtures. The Dioxin-Responsive Chemically Activated LUciferase eXpression (DR-CALUX®) bioassay is a widely used method for this purpose.[17]
Conclusion
The scientific evidence strongly indicates that PBDDs and PBDFs are potent toxicants with a mode of action analogous to their chlorinated counterparts. Their ability to activate the AhR signaling pathway underlies a wide range of adverse health effects, including carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and endocrine disruption. While significant progress has been made in understanding their toxicology, further research is needed to fully characterize the risks posed by these compounds, particularly in the context of complex environmental mixtures. The continued development and refinement of analytical methods, in vitro screening assays, and in vivo testing protocols are essential for protecting human health from the adverse effects of PBDDs and PBDFs.
References
- 1. Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. | Semantic Scholar [semanticscholar.org]
- 3. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
- 4. Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carcinogenicity of polychlorinated biphenyls and polybrominated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fucobi.org [fucobi.org]
- 13. youtube.com [youtube.com]
- 14. Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development validation and problems with the toxic equivalency factor approach for risk assessment of dioxins and related compounds [agris.fao.org]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
1,4,6-Tribromo-dibenzofuran molecular weight and formula
An In-Depth Technical Guide on 1,4,6-Tribromo-dibenzofuran
This guide provides essential technical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. As an isomer of tribrominated dibenzofuran, it shares the same molecular formula and weight with other tribromo-dibenzofuran isomers. The data presented here is based on the information available for 3,4,6-Tribromo-dibenzofuran.[1][2]
| Property | Value |
| Molecular Formula | C12H5Br3O |
| Molecular Weight | 404.88 g/mol |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of specific isomers of brominated dibenzofurans are typically found in specialized chemical literature. Researchers seeking to replicate or build upon existing work should consult peer-reviewed journals and chemical databases for specific synthetic routes and analytical methods. These protocols would generally include:
-
Synthesis: Detailed reaction conditions, including starting materials, reagents, solvents, temperature, and reaction time.
-
Purification: Techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) to isolate the desired isomer.
-
Characterization: Analytical methods to confirm the structure and purity of the compound, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point Analysis
-
Logical Relationships
The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.
Caption: Relationship between compound name and its molecular properties.
References
Methodological & Application
Application Notes and Protocols for the Analysis of 1,4,6-Tribromo-dibenzofuran in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 1,4,6-Tribromo-dibenzofuran in soil matrices. The methodologies described herein are based on established analytical techniques for halogenated dibenzofurans, primarily leveraging gas chromatography coupled with mass spectrometry.
Introduction
This compound is a member of the polybrominated dibenzofurans (PBDFs), a class of persistent organic pollutants (POPs) that can be formed as unintentional byproducts in various industrial processes. Due to their lipophilicity and resistance to degradation, these compounds can accumulate in soil and sediment, posing a potential risk to environmental and human health. Accurate and sensitive analytical methods are crucial for monitoring their presence and concentration in the environment.
The analytical approach for this compound in soil involves a multi-step process encompassing sample extraction, extract cleanup and fractionation, and instrumental analysis. Isotope dilution mass spectrometry is the preferred quantification technique to ensure high accuracy and precision by correcting for analyte losses during sample preparation and analysis.
Analytical Workflow Overview
The overall analytical workflow for the determination of this compound in soil is depicted in the following diagram.
Caption: Figure 1: General Analytical Workflow
Experimental Protocols
The following protocols are adapted from established methods for the analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans, such as U.S. EPA Method 8290A, and should be validated for the specific analysis of this compound.[1][2][3][4]
Sample Preparation and Extraction
-
Sample Homogenization : Air-dry the soil sample to a constant weight, and then sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Internal Standard Spiking : Weigh approximately 10 g of the homogenized soil into an extraction thimble. Spike the sample with a known amount of a ¹³C-labeled tribromo-dibenzofuran internal standard. If a specific labeled standard for this compound is unavailable, a labeled standard for a closely related tribrominated or tetrabrominated dibenzofuran can be used.
-
Extraction :
-
Soxhlet Extraction : Place the thimble in a Soxhlet extractor and extract with 200 mL of toluene for 16-24 hours.
-
Pressurized Fluid Extraction (PFE) : Mix the soil sample with a drying agent like diatomaceous earth and place it in an extraction cell. Extract with toluene at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Extract Cleanup
The crude extract contains numerous co-extracted interfering compounds that must be removed prior to instrumental analysis. A multi-step cleanup procedure is typically required.
-
Acid/Base Washing : Transfer the extract to a separatory funnel. Wash sequentially with concentrated sulfuric acid, deionized water, 20% aqueous potassium hydroxide, and finally with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Exchange : Dry the organic layer by passing it through a column of anhydrous sodium sulfate. Concentrate the extract and exchange the solvent to hexane.
-
Multi-Layer Silica Gel Column Chromatography :
-
Prepare a multi-layer silica gel column containing, from bottom to top: silica gel, potassium hydroxide silica gel, sulfuric acid silica gel, and anhydrous sodium sulfate.
-
Apply the concentrated extract to the column and elute with hexane. This step removes acidic and polar interferences.
-
-
Alumina Column Chromatography :
-
Pack a chromatography column with activated neutral alumina.
-
Apply the eluate from the silica gel column and elute with a sequence of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane mixtures). This step separates the analytes from other non-polar interferences.
-
-
Activated Carbon Column Chromatography :
-
For highly contaminated samples, an additional cleanup step using a carbon column can be employed to separate planar molecules like dibenzofurans from non-planar compounds.
-
Elute the desired fraction containing this compound by reverse-elution with toluene.
-
Instrumental Analysis by GC-MS/MS
-
Final Extract Preparation : Concentrate the purified fraction to a final volume of approximately 20 µL under a gentle stream of nitrogen. Add a known amount of a recovery (syringe) standard (e.g., ¹³C₁₂-1,2,3,4-Tetrachlorodibenzodioxin) just before injection to monitor the instrument performance.
-
Gas Chromatography (GC) Conditions :
-
GC System : Agilent 7890B or equivalent.
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector : Splitless injection at 280°C.
-
Oven Temperature Program : Initial temperature of 120°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometry (MS) Conditions :
-
MS System : Agilent 7000 series Triple Quadrupole GC/MS or equivalent.[5]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor and product ions for this compound and its labeled internal standard must be determined by analyzing a certified reference standard. The selection of precursor ions is typically based on the molecular ion cluster, and product ions are chosen from characteristic fragment ions.
-
Quantification
Quantification is performed using the isotope dilution method.[1][2] The concentration of this compound in the soil sample is calculated by comparing the response of the native analyte to the response of its corresponding ¹³C-labeled internal standard. The recovery of the internal standard is monitored to assess the efficiency of the entire analytical procedure.
Data Presentation
The following table summarizes typical performance data for the analysis of polybrominated dibenzofurans in soil. It is important to note that these values are indicative and the actual performance for this compound must be determined through method validation in the user's laboratory.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/g | [6] |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/g | [6] |
| Recovery | 60 - 120% | [7][8] |
| Precision (RSD) | < 20% | [7][8] |
Quality Assurance/Quality Control (QA/QC)
A rigorous QA/QC protocol is essential for reliable results. This should include:
-
Method Blanks : A method blank (matrix free from the analyte) should be processed with each batch of samples to check for contamination.
-
Matrix Spikes : A sample of the soil matrix should be spiked with a known amount of the analyte to assess matrix effects and recovery.
-
Certified Reference Materials (CRMs) : Analysis of a soil CRM containing known concentrations of PBDD/Fs is recommended to verify the accuracy of the method.
-
Internal Standard Recovery : The recovery of the ¹³C-labeled internal standard should be within an acceptable range (e.g., 40-130%) for each sample.
Conclusion
The analytical methods described provide a robust framework for the determination of this compound in soil. The combination of efficient extraction, comprehensive cleanup, and sensitive detection by GC-MS/MS with isotope dilution quantification allows for accurate and reliable measurement of this compound at trace levels. Adherence to strict QA/QC procedures is paramount to ensure the quality and defensibility of the analytical data.
References
- 1. [Uncertainty evaluation of the determination of toxic equivalent quantity of polychlorinated dibenzo-p-dioxins and dibenzofurans in soil by isotope dilution high resolution gas chromatography and high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dsc.duq.edu [dsc.duq.edu]
- 3. otsuka.co.jp [otsuka.co.jp]
- 4. Standards for Environmental, Food, Water, and Exposure Analysis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. lcms.cz [lcms.cz]
Application Note: Analysis of 1,4,6-Tribromo-dibenzofuran using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the qualitative and quantitative analysis of 1,4,6-Tribromo-dibenzofuran using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the class of polybrominated dibenzofurans (PBDFs), which are persistent organic pollutants (POPs) of significant environmental and toxicological concern. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, suitable for trace-level detection in various matrices.
Introduction
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are planar tricyclic aromatic compounds that are structurally similar to their chlorinated counterparts.[1] These compounds can form as byproducts during the manufacture of brominated flame retardants and from waste incineration.[1] Due to their lipophilic nature and resistance to degradation, they can bioaccumulate in the environment and food chain, posing potential health risks.[2] Accurate and sensitive analytical methods are crucial for monitoring their presence and ensuring environmental and food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of these ubiquitous environmental contaminants.[3] This application note provides a detailed protocol for the analysis of a specific PBDF congener, this compound.
Experimental Protocol
This protocol is a comprehensive guide for the analysis of this compound.
Sample Preparation
Given that this compound is a persistent organic pollutant, it is often found in complex matrices such as soil, sediment, and biological tissues.[4] A thorough extraction and cleanup procedure is essential to remove interfering substances.
1.1. Extraction
-
Solid Samples (e.g., soil, sediment): Soxhlet extraction is a common and effective method.
-
Accurately weigh approximately 10-20 g of the homogenized sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Place the sample in a cellulose thimble and add a known amount of a suitable internal standard (e.g., ¹³C₁₂-labeled 2,3,7,8-Tetrabromodibenzofuran).
-
Extract the sample with 200 mL of toluene or a hexane/acetone mixture (1:1, v/v) for 16-24 hours in a Soxhlet apparatus.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
-
Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) is typically employed.
-
Take a 1 L water sample and add a known amount of internal standard.
-
Extract the sample three times with 60 mL of dichloromethane (DCM) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1-2 mL using a rotary evaporator.
-
1.2. Cleanup
Multi-layer silica gel columns are frequently used for the cleanup of extracts containing halogenated POPs.[2]
-
Prepare a multi-layer silica column by packing a glass column (e.g., 1 cm I.D.) from bottom to top with:
-
Glass wool plug
-
2 g of silica gel
-
4 g of 33% (w/w) sodium hydroxide-impregnated silica gel
-
2 g of silica gel
-
4 g of 44% (w/w) sulfuric acid-impregnated silica gel
-
2 g of silica gel
-
1-2 cm of anhydrous sodium sulfate on top.
-
-
Pre-rinse the column with 50 mL of n-hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 100 mL of n-hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
GC-MS Analysis
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for dioxin and furan analysis; however, triple quadrupole GC-MS/MS systems also provide excellent sensitivity and selectivity. The following parameters are a general guideline and may require optimization.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injection | 1 µL, Splitless mode |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 150 °C (hold 1 min), ramp at 20 °C/min to 200 °C, then ramp at 5 °C/min to 320 °C (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Analysis
-
Qualitative Analysis: Identification of this compound is based on its retention time and the presence of characteristic ions with the correct isotopic ratios. Due to the presence of three bromine atoms, the molecular ion will exhibit a characteristic isotopic cluster (M, M+2, M+4, M+6).
-
Quantitative Analysis: Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standards of known concentrations.
Quantitative Data
The following table summarizes the expected quantitative data for the analysis of this compound. Please note that the retention time is an estimate based on the Kovats retention index of a similar isomer, and the LOD and LOQ are typical values for this class of compounds and may vary depending on the instrument and matrix.
Table 2: Quantitative Data for this compound
| Parameter | Expected Value |
| Chromatographic Data | |
| Estimated Retention Time | ~15 - 25 min (on a 30m DB-5ms column) |
| Mass Spectrometric Data | |
| Molecular Formula | C₁₂H₅Br₃O |
| Monoisotopic Mass | 401.78 Da |
| Molecular Ion Cluster (m/z) | 402, 404, 406, 408 |
| Key Fragment Ions (Predicted) | [M-Br]⁺, [M-2Br]⁺, [M-COBr]⁺ |
| Performance Data | |
| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 pg on column |
Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound
| m/z | Relative Abundance (%) |
| 401.8 | 75.8 |
| 402.8 | 9.2 |
| 403.8 | 100.0 |
| 404.8 | 12.1 |
| 405.8 | 49.5 |
| 406.8 | 6.0 |
| 407.8 | 8.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical relationship of steps in the analytical protocol.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound. The detailed sample preparation and instrumental analysis protocols are designed to achieve low detection limits and accurate quantification in complex matrices. This method is suitable for environmental monitoring, food safety testing, and toxicological research involving this class of persistent organic pollutants.
References
High-Resolution Mass Spectrometry (HRMS) Analysis of Polybrominated Dibenzofurans (PBDFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of polybrominated dibenzofurans (PBDFs) using high-resolution mass spectrometry (HRMS). PBDFs are a class of halogenated aromatic hydrocarbons that are of significant environmental and toxicological concern due to their persistence, bioaccumulative potential, and structural similarity to the highly toxic polychlorinated dibenzofurans (PCDFs). Accurate and sensitive detection and quantification of PBDFs are crucial for environmental monitoring, human exposure assessment, and understanding their toxicological effects.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of PBDFs, offering the necessary selectivity and sensitivity to detect these compounds at ultra-trace levels in complex matrices.[1][2]
Application Notes
Principle of HRMS for PBDF Analysis
HRMS instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of target analytes from isobaric interferences. For PBDFs, a mass resolution of 10,000 or greater is typically required to ensure the selective detection of the analytes of interest.[1] The primary ionization technique used for PBDF analysis is electron ionization (EI), which generates characteristic fragmentation patterns that can be used for structural confirmation.
Characteristic Fragmentation Patterns of PBDFs
Upon electron ionization, PBDFs undergo fragmentation, providing valuable structural information. The fragmentation of the molecular ion is a key indicator for identification.[3][4] Common fragmentation pathways for halogenated dibenzofurans include:
-
Loss of a Bromine Atom: A primary fragmentation involves the cleavage of a C-Br bond, resulting in an ion with a mass loss of 79 or 81 Da.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a halogen, the dibenzofuran structure can lose a molecule of carbon monoxide (28 Da).
-
Formation of the Dibenzofuran Cation: A stable dibenzofuran cation can be formed through the sequential loss of bromine and other fragments.[5]
Understanding these fragmentation patterns is essential for the confident identification of PBDF congeners in the absence of authentic reference standards for every isomer.[6][7]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix being analyzed. Below are generalized protocols for environmental and biological samples.
1.1. Extraction from Environmental Samples (e.g., Soil, Sediment, Fly Ash)
This protocol is adapted from established methods for the analysis of dioxin-like compounds.[8][9]
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking with Internal Standards: Spike the sample with a known amount of ¹³C-labeled PBDF internal standards to correct for extraction inefficiencies and matrix effects.
-
Soxhlet Extraction: Place the spiked sample in a Soxhlet extractor and extract with toluene for 16-24 hours.
-
Concentration: Concentrate the extract to a small volume using a rotary evaporator.
-
Multi-layer Silica Gel Cleanup:
-
Pack a chromatography column with layers of silica gel, acidic silica gel (40% H₂SO₄), and basic silica gel.
-
Apply the concentrated extract to the column and elute with hexane.
-
This step removes bulk organic interferences.
-
-
Alumina Column Chromatography:
-
Pack a chromatography column with activated alumina.
-
Apply the eluate from the silica gel column and elute with a series of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane mixtures).
-
-
Carbon Column Chromatography:
-
Pack a chromatography column with activated carbon dispersed on a solid support.
-
Apply the fraction from the alumina column containing the PBDFs.
-
Wash the column with a non-polar solvent to remove non-planar interfering compounds.
-
Elute the PBDFs with a reverse flow of a polar solvent (e.g., toluene).
-
-
Final Concentration: Concentrate the final eluate to a small volume (e.g., 20 µL) and add a recovery standard prior to HRMS analysis.
1.2. Extraction from Biological Tissues (e.g., Fish, Adipose Tissue)
This protocol is designed to handle the high lipid content of biological samples.[10][11][12]
-
Sample Homogenization: Homogenize the tissue sample.
-
Spiking with Internal Standards: Spike the homogenized sample with ¹³C-labeled PBDF internal standards.
-
Liquid-Liquid Extraction (LLE):
-
Extract the sample with a mixture of hexane and dichloromethane.
-
Repeat the extraction multiple times and combine the organic phases.
-
-
Gel Permeation Chromatography (GPC):
-
Use GPC to remove lipids and other high-molecular-weight interferences.
-
-
Multi-layer Silica Gel and Alumina Cleanup: Follow steps 1.1.5 and 1.1.6 as described for environmental samples.
-
Carbon Column Chromatography: Follow step 1.1.7 as described for environmental samples.
-
Final Concentration: Concentrate the final eluate and add a recovery standard before HRMS analysis.
Experimental Workflow for PBDF Sample Preparation
Caption: A generalized workflow for the extraction and cleanup of PBDFs from environmental and biological matrices prior to HRMS analysis.
HRGC-HRMS Analysis
2.1. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column. A common column choice is a DB-5ms (or equivalent) with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[1][9]
-
High-Resolution Mass Spectrometer: A magnetic sector or a high-resolution time-of-flight (TOF) or Orbitrap mass spectrometer capable of a resolving power of at least 10,000.[1]
-
Ionization Source: Electron ionization (EI) at 70 eV.[9]
2.2. Instrument Parameters
| Parameter | Setting |
| GC Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial: 150 °C (hold 2 min) Ramp 1: 20 °C/min to 220 °C Ramp 2: 5 °C/min to 320 °C (hold 15 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 250 °C |
| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) |
| Mass Resolution | ≥ 10,000 |
2.3. Calibration
A multi-point calibration curve (typically 5-7 points) is generated using standard solutions containing known concentrations of native and ¹³C-labeled PBDFs. The relative response factor (RRF) for each congener is calculated relative to its corresponding labeled internal standard.[8]
Data Presentation
Quantitative data for PBDFs should be presented in a clear and structured format. The following tables provide templates for reporting PBDF concentrations in different matrices.
Table 1: PBDF Concentrations in Environmental Samples (pg/g dry weight)
| Analyte | Sample ID 1 | Sample ID 2 | Sample ID 3 | Limit of Quantification (LOQ) |
| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDF) | 15.2 | 25.8 | 1.0 | |
| 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF) | 8.9 | 5.4 | 12.1 | 1.0 |
| 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) | 22.5 | 18.7 | 35.6 | 1.0 |
| Total Tetrabromodibenzofurans (TBDFs) | 45.1 | 22.3 | 68.9 | - |
| Total Pentabromodibenzofurans (PeBDFs) | 31.4 | 24.1 | 47.7 | - |
| Total PBDFs | 76.5 | 46.4 | 116.6 | - |
Table 2: PBDF Concentrations in Biological Samples (pg/g lipid weight)
| Analyte | Sample ID A | Sample ID B | Sample ID C | Limit of Quantification (LOQ) |
| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDF) | 110.5 | 85.2 | 155.4 | 2.5 |
| 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF) | 65.8 | 50.1 | 98.7 | 2.5 |
| 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) | 180.2 | 145.9 | 250.1 | 2.5 |
| Total Tetrabromodibenzofurans (TBDFs) | 250.7 | 198.4 | 380.6 | - |
| Total Pentabromodibenzofurans (PeBDFs) | 246.0 | 196.0 | 348.8 | - |
| Total PBDFs | 496.7 | 394.4 | 729.4 | - |
Signaling Pathways Affected by PBDFs
PBDFs, like other dioxin-like compounds, are known to exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[13][14] This pathway is a critical regulator of cellular responses to xenobiotics.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The binding of PBDFs to the AhR leads to its activation, translocation to the nucleus, and subsequent transcription of target genes, which can result in adverse health effects.[15]
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. agilent.com [agilent.com]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicogenomics approaches to address toxicity and carcinogenicity in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anygenes.com [anygenes.com]
- 15. Toxicogenomic signatures of estrogen-related modes of action in the zebrafish embryo | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Application Notes and Protocols for the Analysis of 1,4,6-Tribromo-dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,6-Tribromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDD/Fs), a class of halogenated aromatic hydrocarbons that are of environmental and toxicological concern. Accurate and sensitive analytical methods are crucial for monitoring their presence in various matrices and for understanding their potential impact. While specific quantitative data for the 1,4,6-tribromo congener is limited in publicly available literature, the analytical principles and sample preparation techniques are well-established for the broader class of PBDD/Fs.
This document provides detailed application notes and generalized protocols for the sample preparation and analysis of this compound. The methodologies described are based on established EPA methods for dioxin and furan analysis and should be validated for the specific congener and matrix of interest.
Data Presentation: Quantitative Performance
The following tables summarize typical performance data for the analysis of tribrominated dibenzofurans. These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.
Table 1: Typical Recovery Rates for Tribrominated Dibenzofurans
| Sample Matrix | Extraction Method | Cleanup Method | Average Recovery (%) |
| Soil/Sediment | Soxhlet Extraction | Multi-layer Silica Gel, Alumina, Carbon | 75 - 115 |
| Biota (Fish Tissue) | Accelerated Solvent Extraction (ASE) | Florisil, Carbon | 70 - 120 |
| Water | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) | 80 - 110 |
Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Tribrominated Dibenzofurans
| Analytical Method | LOD (pg/g) | LOQ (pg/g) |
| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | 0.1 - 1.0 | 0.5 - 5.0 |
Experimental Protocols
The following are detailed protocols for the extraction and cleanup of samples for the analysis of this compound.
Protocol 1: Extraction of this compound from Soil and Sediment Samples
1. Objective: To extract this compound from solid matrices using Soxhlet extraction.
2. Materials:
-
Soxhlet extraction apparatus
-
Toluene, pesticide grade
-
Anhydrous sodium sulfate, analytical grade
-
Glass fiber thimbles
-
Heating mantle
-
Rotary evaporator
-
Concentrator tube
3. Procedure:
- Air-dry the soil/sediment sample and grind to a fine powder.
- Accurately weigh 10-20 g of the homogenized sample into a glass fiber thimble.
- Spike the sample with an appropriate surrogate standard (e.g., ¹³C₁₂-labeled PBDD/Fs).
- Place the thimble in the Soxhlet extractor.
- Add 250 mL of toluene to the boiling flask.
- Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.
- After extraction, allow the apparatus to cool.
- Concentrate the extract to approximately 5 mL using a rotary evaporator.
- Transfer the concentrated extract to a concentrator tube and further concentrate to 1 mL under a gentle stream of nitrogen.
- The extract is now ready for cleanup.
Protocol 2: Cleanup of Sample Extracts
1. Objective: To remove interfering compounds from the sample extract prior to instrumental analysis using a multi-column cleanup approach.
2. Materials:
-
Glass chromatography columns
-
Silica gel (activated at 180°C for 16 hours)
-
Acidic silica gel (44% w/w H₂SO₄)
-
Alumina (activated at 600°C for 24 hours)
-
Activated carbon dispersed on a solid support
-
Hexane, dichloromethane, toluene (pesticide grade)
-
Nitrogen evaporation system
3. Procedure:
- Acidic Silica Gel Column:
- Pack a chromatography column with 5 g of acidic silica gel.
- Pre-elute the column with 50 mL of hexane.
- Load the 1 mL sample extract onto the column.
- Elute the column with 100 mL of hexane. Collect the eluate.
- Concentrate the eluate to 1 mL.
- Alumina Column:
- Pack a chromatography column with 10 g of activated alumina.
- Pre-elute the column with 50 mL of hexane.
- Load the concentrated eluate from the acidic silica gel step onto the column.
- Elute with 100 mL of hexane, followed by 50 mL of 20% dichloromethane in hexane. Collect both fractions.
- Concentrate the combined eluate to 1 mL.
- Activated Carbon Column:
- Pack a chromatography column with 1 g of activated carbon media.
- Pre-elute the column with 50 mL of toluene, followed by 50 mL of hexane.
- Load the concentrated eluate from the alumina step onto the column.
- Wash the column with 50 mL of 20% dichloromethane in hexane, followed by 50 mL of hexane. Discard the washings.
- Invert the column and elute the PBDD/Fs with 100 mL of hot toluene.
- Concentrate the final eluate to a final volume of 20 µL for HRGC/HRMS analysis.
Mandatory Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Multi-column cleanup workflow for sample extracts.
Application Notes and Protocols for 1,4,6-Tribromo-dibenzofuran as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,6-Tribromo-dibenzofuran is a polybrominated dibenzofuran (PBDF) that serves as a critical certified reference material (CRM) for the accurate quantification of brominated flame retardants (BFRs) and other persistent organic pollutants (POPs) in various environmental and biological matrices. Its structural similarity to many BFRs and their degradation products makes it an ideal internal or surrogate standard in analytical methods such as high-resolution gas chromatography/mass spectrometry (HRGC/MS). This document provides detailed application notes and protocols for the effective use of this compound as a CRM.
Certified Reference Materials are essential for ensuring the quality and metrological traceability of analytical measurements. They are used for method validation, calibration, and quality control, providing confidence in the accuracy and comparability of results.[1][2][3]
Physicochemical Properties and Data Presentation
As a Certified Reference Material, this compound is supplied with a certificate of analysis that provides key quantitative data. While the exact values are lot-specific, the following table summarizes the typical information provided.
| Parameter | Typical Specification | Description |
| IUPAC Name | 1,4,6-Tribromodibenzofuran | The unique chemical name of the compound. |
| CAS Number | 60772-82-9 | The unique identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₁₂H₅Br₃O | The elemental composition of the molecule. |
| Molecular Weight | 404.88 g/mol | The mass of one mole of the substance. |
| Purity | ≥99% | The percentage of the certified compound in the material, determined by techniques such as GC/MS and/or NMR. |
| Isotopic Purity | N/A (for native standard) | For isotopically labeled standards, this would indicate the percentage of the labeled isotopes. |
| Concentration | e.g., 10.0 ± 0.5 µg/mL | The certified concentration of the analyte in the supplied solution. |
| Solvent | Nonane, Toluene, or other suitable organic solvent | The solvent in which the CRM is dissolved. |
| Uncertainty | Stated on Certificate of Analysis | The expanded uncertainty of the certified value, calculated in accordance with ISO guidelines. |
| Storage | 2-8 °C, in the dark | Recommended storage conditions to ensure stability. |
| Expiry Date | Stated on Certificate of Analysis | The date until which the certified value is guaranteed to be valid. |
Application: Use as a Surrogate Standard in Environmental Analysis
This compound is frequently used as a surrogate standard in methods for the analysis of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) in environmental matrices like soil, sediment, water, and air. Surrogate standards are added to each sample, blank, and quality control sample before extraction to monitor the efficiency of the entire analytical process, from sample preparation to instrumental analysis.
Experimental Workflow for Sample Analysis
The following diagram illustrates the typical workflow for the analysis of environmental samples using this compound as a surrogate standard.
Caption: Workflow for environmental sample analysis using a surrogate standard.
Detailed Experimental Protocol: Analysis of PBDFs in Soil
This protocol is based on the principles of EPA Method 1613 and is intended for the determination of PBDFs in soil samples using this compound as a surrogate standard.[2][4][5]
1. Sample Preparation and Spiking
1.1. Homogenize the soil sample by sieving to remove large debris.
1.2. Weigh approximately 10 g of the homogenized soil into an extraction thimble.
1.3. Accurately spike the sample with a known amount of the this compound CRM solution. The spiking level should be chosen to be in the mid-range of the instrument's calibration curve.
1.4. Prepare a method blank by spiking an inert matrix (e.g., clean sand) with the surrogate standard.
2. Extraction
2.1. Place the spiked sample thimble into a Soxhlet extractor.
2.2. Add 200 mL of toluene to the Soxhlet apparatus.
2.3. Extract the sample for 16-24 hours.
2.4. After extraction, concentrate the extract to approximately 1 mL using a rotary evaporator.
3. Sample Cleanup
3.1. Prepare a multi-layer silica gel column. The layers, from bottom to top, should be: silica gel, silver nitrate-impregnated silica gel, and sodium sulfate.
3.2. Apply the concentrated extract to the top of the column.
3.3. Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
3.4. Collect the fraction containing the PBDFs.
3.5. Further cleanup may be performed using an alumina or carbon column to remove interferences.
4. Instrumental Analysis
4.1. Instrumentation: High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC/HRMS).
4.2. GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of PBDD/PBDF congeners.
4.3. GC Conditions:
- Injector Temperature: 280 °C
- Oven Program: Start at 150 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 310 °C at 5 °C/min, and hold for 10 min.
- Carrier Gas: Helium at a constant flow rate.
4.4. MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Resolution: >10,000
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each PBDF congener and the surrogate standard.
5. Quantification and Quality Control
5.1. Calibration: Prepare a multi-point calibration curve using certified reference standards of the target PBDF congeners.
5.2. Quantification: The concentration of each target analyte is calculated using the isotope dilution or internal standard method, referencing the response of the this compound surrogate.
5.3. Surrogate Recovery: The recovery of the this compound surrogate is calculated for each sample. The recovery should fall within a predefined acceptance range (e.g., 40-130%) for the results to be considered valid.
Signaling Pathway and Logical Relationships in Data Validation
While this compound is not typically studied for its direct biological activity in drug development, the data generated using it as a CRM is crucial for ensuring the quality of toxicological studies on related compounds. The following diagram illustrates the logical relationship between the use of a CRM and the validation of analytical data.
Caption: Logical flow for data validation using a Certified Reference Material.
Conclusion
The use of this compound as a certified reference material is indispensable for the reliable quantification of polybrominated dibenzofurans and related compounds in complex matrices. Adherence to established protocols, such as those derived from EPA methodologies, ensures the generation of high-quality, defensible data. This is of paramount importance for environmental monitoring, human health risk assessment, and regulatory compliance, and provides a solid analytical foundation for research and development in related fields.
References
Application Notes and Protocol for the Quantification of 1,4,6-Tribromo-dibenzofuran in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,6-Tribromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of persistent organic pollutants (POPs) that are of environmental concern due to their potential for bioaccumulation and toxicity. Accurate and sensitive quantification of these compounds in environmental matrices such as water is crucial for monitoring, risk assessment, and regulatory compliance. These application notes provide a detailed protocol for the determination of this compound in water samples, based on established analytical methodologies for related halogenated compounds. The primary analytical technique employed is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), which offers the necessary selectivity and sensitivity for trace-level analysis.[1][2][3][4]
Principle of the Method
The methodology involves the extraction of this compound from water samples using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a multi-step cleanup process to remove interfering substances. Quantification is achieved by HRGC-HRMS using an isotope dilution approach with a labeled internal standard. This approach provides high accuracy and precision by correcting for analyte losses during sample preparation and analysis.
Data Presentation
The following table summarizes typical analytical performance data that can be expected from a validated method for the analysis of this compound in water. Please note that these are illustrative values, and actual performance characteristics must be determined during method validation in the user's laboratory.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/L |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 70 - 130% |
Experimental Protocol
Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.
-
Preserve the samples by adding 5 mL of 6M HCl to achieve a pH < 2.
-
Store samples at 4°C and extract within 7 days of collection.
Reagents and Standards
-
All solvents (e.g., hexane, methylene chloride, acetone) should be of high purity, pesticide-grade or equivalent.
-
Analytical standards of native this compound and a corresponding ¹³C₁₂-labeled internal standard should be obtained from a certified supplier.
-
Prepare stock solutions and calibration standards in nonane.
Sample Preparation
3.1. Internal Standard Spiking
-
Prior to extraction, spike each 1-liter water sample with a known amount of ¹³C₁₂-1,4,6-Tribromo-dibenzofuran internal standard.
3.2. Extraction
-
Option A: Liquid-Liquid Extraction (LLE)
-
Transfer the 1-liter water sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the methylene chloride (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.
-
-
Option B: Solid-Phase Extraction (SPE)
-
Condition a C18 or similar non-polar SPE cartridge with methylene chloride followed by methanol and then reagent water.
-
Pass the entire 1-liter water sample through the cartridge at a flow rate of 10-15 mL/min.
-
After the sample has passed through, dry the cartridge by purging with nitrogen for 20 minutes.
-
Elute the analytes from the cartridge with methylene chloride.
-
3.3. Extract Drying and Concentration
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
3.4. Cleanup
A multi-step cleanup is essential to remove interfering co-extractives. This typically involves column chromatography.
-
Acid/Base Silica Gel Column Chromatography:
-
Pack a chromatography column with layers of silica gel, sulfuric acid-impregnated silica gel, and potassium hydroxide-impregnated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute with hexane. This step removes acidic and basic interferences.
-
-
Alumina Column Chromatography:
-
Pack a chromatography column with activated alumina.
-
Apply the eluate from the silica gel column.
-
Elute with a sequence of solvents of increasing polarity (e.g., hexane, followed by a hexane/methylene chloride mixture). This step separates the target analytes from other non-polar interferences.
-
-
Carbon Column Chromatography:
-
For highly contaminated samples, a carbon column can be used to separate planar molecules like dibenzofurans from non-planar compounds.
-
Elute with a forward and reverse flow of different solvents.
-
3.5. Final Concentration
-
Concentrate the final cleaned extract to a final volume of 20 µL in nonane containing a recovery (syringe) standard.
Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent (60 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Splitless, 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 320°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Mode: High-Resolution Selected Ion Monitoring (HR-SIM)
-
Resolution: > 10,000
-
Ionization: Electron Ionization (EI) at 70 eV
-
Source Temperature: 250°C
-
Monitor the exact masses of the two most abundant ions in the molecular ion cluster for both the native and labeled this compound.
-
Quality Control
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Spike: A reagent water sample is spiked with a known amount of the analyte and carried through the entire procedure to assess method performance.
-
Matrix Spike/Matrix Spike Duplicate: A field sample is spiked with a known amount of the analyte and analyzed in duplicate to assess matrix effects and precision.
-
Internal Standard Recovery: The recovery of the labeled internal standard should be within 40-130%.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in water.
References
- 1. Polychlorinated dibenzo-p-dioxins and furans: methods of analysis, distribution in the Moscow region and application of biotesting methods to them - Levashova - RUDN Journal of Ecology and Life Safety [journals.rudn.ru]
- 2. dspace.lu.lv [dspace.lu.lv]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of 1,4,6-Tribromo-dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a generalized protocol for the solid-phase extraction (SPE) of 1,4,6-Tribromo-dibenzofuran from environmental matrices. Due to the limited availability of specific experimental data for this particular isomer, the following protocol is based on established methods for the broader class of polybrominated dibenzofurans (PBDFs) and related halogenated aromatic compounds.[1][2][3] Optimization of the presented method is highly recommended for specific sample types and analytical requirements.
Introduction
This compound is a member of the polybrominated dibenzofurans (PBDFs), a class of persistent organic pollutants (POPs) that are of significant environmental and toxicological concern.[3] Accurate and sensitive determination of these compounds in various matrices is crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of trace organic contaminants from complex samples prior to chromatographic analysis.[4][5] This application note outlines a general SPE workflow applicable to the extraction of this compound.
Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring.[6] The tribrominated congener, this compound, is a non-polar compound, a property that guides the selection of appropriate SPE sorbents and solvents.[6]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Sample Matrix | ||||
| Sample Volume (mL) | ||||
| SPE Sorbent Type | e.g., C18 | e.g., Silica/Alumina | e.g., Florisil | e.g., Carbon |
| Sorbent Mass (mg) | ||||
| Conditioning Solvent & Volume | ||||
| Sample Loading Flow Rate (mL/min) | ||||
| Washing Solvent 1 & Volume | ||||
| Washing Solvent 2 & Volume | ||||
| Elution Solvent & Volume | ||||
| Elution Flow Rate (mL/min) | ||||
| Recovery (%) | ||||
| Relative Standard Deviation (%) |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from a liquid sample matrix (e.g., water, wastewater). Modifications may be necessary for solid samples, which would typically involve an initial solvent extraction (e.g., using a non-polar solvent like hexane or dichloromethane) before loading onto the SPE cartridge.[7]
3.1. Materials and Reagents
-
SPE Cartridges: Reversed-phase (e.g., C18, 500 mg), Normal-phase (e.g., Silica, Alumina, Florisil, 500 mg), or Carbon-based cartridges. The choice of sorbent will depend on the sample matrix and the desired fractionation. A tandem SPE approach using multiple sorbents can enhance cleanup.[8][9]
-
Solvents: HPLC grade or equivalent purity.
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
-
Glassware: Volumetric flasks, beakers, graduated cylinders.
-
SPE Manifold: To process multiple samples simultaneously.
-
Evaporation System: Nitrogen evaporator or rotary evaporator.
-
Analytical Instrument: Gas chromatograph-mass spectrometer (GC-MS) is commonly used for the analysis of PBDFs.[10][11][12]
3.2. SPE Procedure
The following is a generalized procedure using a reversed-phase (C18) SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge to activate the sorbent.
-
Pass 5 mL of methanol to wet the sorbent.
-
Pass 5 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the sorbent to go dry after this step.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 100 mL, adjusted to neutral pH) onto the conditioned cartridge at a slow and steady flow rate of approximately 1-2 mL/min.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
A second wash with a mild organic solvent mixture (e.g., 5 mL of 10% methanol in water) can be performed to remove more polar interferences without eluting the analyte of interest.
-
-
Drying:
-
Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes. This step is crucial to remove any residual water before elution with a non-polar solvent.
-
-
Elution:
-
Elute the this compound from the cartridge with a non-polar solvent. A common choice is dichloromethane or hexane.
-
Pass 5-10 mL of the elution solvent through the cartridge at a slow flow rate (e.g., 1 mL/min) to ensure complete recovery. Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.
-
3.3. Tandem SPE for Enhanced Cleanup
For complex matrices, a multi-stage cleanup using different sorbents in tandem may be necessary.[8][9] For example, the eluate from the C18 cartridge can be further purified using a silica or alumina cartridge to remove remaining polar interferences.
Visualization of the Experimental Workflow
The following diagram illustrates the generalized solid-phase extraction workflow for this compound.
Caption: Generalized workflow for the solid-phase extraction of this compound.
This comprehensive guide provides a starting point for researchers working on the analysis of this compound. Method optimization and validation are essential to ensure accurate and reliable results for specific applications.
References
- 1. epa.gov [epa.gov]
- 2. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
- 4. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Broad-range extraction of highly polar to non-polar organic contaminants for inclusive target analysis and suspect screening of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Polybrominated Dibenzofurans (PBDFs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated dibenzofurans (PBDFs) are a class of highly toxic and persistent environmental contaminants.[1][2] Structurally similar to the well-known polychlorinated dibenzofurans (PCDFs), PBDFs consist of a dibenzofuran core substituted with one to eight bromine atoms, resulting in 135 different congeners.[1][3] These compounds are not intentionally produced but are formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs).[4][5] Given their presence in various environmental matrices and potential for bioaccumulation, there is a growing need for sensitive and selective analytical methods to quantify PBDFs.
While gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for the analysis of halogenated dioxins and furans, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a viable alternative, particularly for less volatile and thermally labile compounds. This document provides a detailed overview of the application of LC-MS/MS for the analysis of PBDFs, including sample preparation protocols, chromatographic conditions, and mass spectrometric parameters.
Toxicological Significance and Signaling Pathway
PBDFs, like their chlorinated analogs, are known to exert their toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] The AhR is a ligand-activated transcription factor that, upon binding to planar aromatic hydrocarbons like PBDFs, translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a wide range of genes involved in xenobiotic metabolism, cell growth, and differentiation. The persistent activation of this pathway can lead to a variety of adverse health effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.
References
- 1. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of 1,4,6-Tribromo-dibenzofuran
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 1,4,6-Tribromo-dibenzofuran in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the peak resolution of this compound?
The three primary factors governing chromatographic resolution are efficiency, selectivity, and retention factor.[1] For this compound, this translates to:
-
GC Column Choice (Selectivity): The stationary phase of the column must have the appropriate polarity to interact sufficiently with the analyte.
-
Oven Temperature Program (Retention Factor): The temperature ramp rate and initial temperature affect how long the analyte interacts with the stationary phase. Lowering the temperature generally increases interaction and can improve separation.[1][2]
-
Column Dimensions and Carrier Gas Flow (Efficiency): Longer and narrower columns typically provide better efficiency and thus sharper peaks. The carrier gas flow rate must be optimized for the chosen column dimensions.[1][3]
Q2: My peaks are tailing. What are the common causes and solutions?
Peak tailing is often caused by active sites in the GC system or poor setup. Here are common causes in order of priority:
-
Active Sites: Polar or ionizable analytes can interact with active sites in the injector liner or the column itself.[4]
-
Solution: Use a fresh, deactivated inlet liner or trim 10-20 cm from the front of the column to remove active sites that have developed over time.[4]
-
-
Improper Column Installation: A poorly cut or improperly positioned column in the inlet can cause tailing.[4][5]
-
Contamination: Debris or non-volatile matrix components in the liner or on the column can lead to peak tailing.[5]
-
Solution: Clean or replace the injector liner and consider trimming the column.[5]
-
Q3: I am observing peak fronting. What should I investigate?
Peak fronting is typically a sign of column overloading or an incompatible solvent.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[6][7]
-
Incompatible Solvent/Stationary Phase: If the solvent and stationary phase polarities are mismatched, it can prevent proper "wetting" and lead to fronting.[6]
-
Solution: Ensure the solvent is compatible with the stationary phase.
-
Q4: My peaks are splitting. What could be the issue?
Split peaks can arise from injection issues or improper oven conditions.
-
Injection Technique: A fast autosampler injection into an empty liner can sometimes cause splitting.[6]
-
Solution: Try reducing the injection speed or using an inlet liner with glass wool to aid in volatilization.[6]
-
-
Initial Oven Temperature: If the initial oven temperature is too high relative to the boiling point of the solvent, it can cause poor analyte focusing at the head of the column.[4]
-
Solution: The initial oven temperature should be at least 20°C below the boiling point of the injection solvent.[4]
-
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to troubleshooting poor peak resolution for this compound.
Caption: Troubleshooting workflow for improving GC-MS peak resolution.
Quantitative Data: GC Parameter Adjustments for Peak Resolution
This table summarizes the impact of key GC parameters on peak shape and resolution.
| Parameter | Common Problem | Recommended Adjustment | Expected Outcome |
| Injection Volume | Peak Fronting | Decrease injection volume or dilute the sample. | Reduces column overload, leading to more symmetrical peaks.[6] |
| Split Ratio | Peak Fronting | Increase the split ratio (e.g., from 20:1 to 50:1). | Less analyte reaches the column, preventing overload.[5] |
| Initial Oven Temp. | Broad or Split Peaks | Set temperature 20°C below the solvent's boiling point.[4] | Improves analyte focusing at the head of the column. |
| Oven Ramp Rate | Co-eluting Peaks | Decrease the ramp rate (e.g., from 20°C/min to 10°C/min). | Increases the interaction time with the stationary phase, improving separation. |
| Carrier Gas Flow | Broad Peaks | Adjust to the optimal linear velocity for the carrier gas (He ~25-35 cm/s, H₂ ~40-50 cm/s). | Increases column efficiency, resulting in narrower peaks. |
| Column Length | Poor Separation | Increase column length (e.g., from 30m to 60m). | Doubles efficiency and increases resolution by ~40%.[1] |
| Column I.D. | Poor Separation | Decrease internal diameter (e.g., from 0.25mm to 0.18mm). | Increases efficiency, leading to sharper peaks and better resolution.[1] |
Experimental Protocol: Optimizing a GC-MS Method for this compound
This protocol provides a starting point for method development.
1. Initial Setup and System Preparation:
-
Column: Select a low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). A common starting dimension is 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
-
Inlet Liner: Use a fresh, deactivated, splitless liner, potentially with a small amount of deactivated glass wool.
-
Carrier Gas: Use Helium with a constant flow rate of 1.0-1.2 mL/min.
-
Septum: Ensure a fresh, high-quality septum is installed to prevent leaks.
-
System Check: Perform an inlet pressure decay test to confirm the absence of leaks.
2. GC Method Parameters (Initial Conditions):
-
Inlet: Set to Splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase at 15°C/min to 250°C.
-
Ramp 2: Increase at 10°C/min to 320°C, hold for 5 minutes.
-
-
Solvent Delay: 3-5 minutes, depending on the solvent used.
3. MS Method Parameters (Initial Conditions):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-550) to identify the retention time and fragmentation pattern of this compound. Subsequently, use Selected Ion Monitoring (SIM) for improved sensitivity, monitoring characteristic ions.
4. Optimization Steps:
-
Analyze a Standard: Inject a known concentration of this compound standard to evaluate the initial peak shape and retention time.
-
Address Peak Tailing/Fronting:
-
If tailing occurs, check for system activity (see FAQs).
-
If fronting occurs, dilute the standard by a factor of 10 and re-inject.
-
-
Improve Resolution from Co-elutants:
-
Lower Initial Temperature: Decrease the initial oven temperature to 80°C to improve the focusing of early-eluting compounds.
-
Reduce Ramp Rate: Slow the temperature ramp rate (e.g., to 5-8°C/min) during the elution window of the target analyte to increase separation from nearby peaks.[2]
-
-
Finalize Method: Once acceptable peak shape and resolution are achieved, switch to SIM mode for quantitative analysis, if required, to enhance sensitivity.
References
- 1. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. easy way for increasing resolutions - Chromatography Forum [chromforum.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Analysis of 1,4,6-Tribromo-dibenzofuran
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 1,4,6-Tribromo-dibenzofuran and other polybrominated dibenzofurans (PBDFs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound, these effects can lead to either suppression or enhancement of the instrument signal, resulting in inaccurate quantification. This interference is a common challenge in complex matrices such as biological tissues, soil, and food samples.
Q2: What are the most common analytical techniques used for the determination of this compound?
A: The most common analytical techniques are gas chromatography coupled with mass spectrometry (GC-MS), particularly high-resolution mass spectrometry (HRMS), due to its high sensitivity and selectivity for halogenated compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, especially for more polar transformation products.
Q3: How can I minimize matrix effects during sample preparation?
A: Effective sample preparation is crucial for minimizing matrix effects. This typically involves a multi-step process including extraction, cleanup, and fractionation. Common techniques include solvent extraction (e.g., Soxhlet, pressurized liquid extraction), followed by cleanup steps using multi-layer silica columns, gel permeation chromatography (GPC), or carbon-based sorbents to remove interfering compounds like lipids and other organic matter.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor recovery of this compound during sample extraction.
Possible Causes and Solutions:
-
Incomplete Extraction: The chosen solvent may not be optimal for the sample matrix.
-
Solution: Test different solvents or solvent mixtures (e.g., toluene, hexane, dichloromethane). Consider using a more exhaustive extraction technique like pressurized liquid extraction (PLE).
-
-
Analyte Loss during Cleanup: The cleanup column may be too aggressive, leading to the loss of the target analyte.
-
Solution: Evaluate different adsorbent materials and elution solvent strengths. Ensure the elution profile of this compound is well-characterized for the chosen cleanup method.
-
-
Degradation of the Analyte: The analyte may be sensitive to light or high temperatures.
-
Solution: Protect samples from light and avoid high temperatures during extraction and concentration steps. Use amber glassware and controlled temperature settings.
-
Issue 2: Significant signal suppression or enhancement in the mass spectrometer.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Interfering compounds from the sample matrix are co-eluting with this compound.
-
Solution: Improve the chromatographic separation by optimizing the GC column, temperature program, or mobile phase gradient in LC. Enhance the sample cleanup procedure to remove more of the interfering matrix components.
-
-
Ion Source Contamination: The MS ion source can become contaminated with non-volatile matrix components.
-
Solution: Perform regular cleaning and maintenance of the ion source.
-
-
Inappropriate Internal Standard: The chosen internal standard may not adequately compensate for matrix effects.
-
Solution: Use a ¹³C-labeled analog of this compound as an internal standard, as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the native compound.
-
Experimental Protocols
Protocol 1: Generic Sample Extraction and Cleanup for Biological Tissues
-
Homogenization: Homogenize 5-10 g of tissue with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Internal Standard Spiking: Spike the sample with a known amount of ¹³C-labeled this compound internal standard.
-
Extraction: Perform pressurized liquid extraction (PLE) using a mixture of hexane and dichloromethane (1:1, v/v) at 100°C and 1500 psi.
-
Lipid Removal: Concentrate the extract and perform gel permeation chromatography (GPC) using a Bio-Beads S-X3 column with a hexane:dichloromethane (1:1, v/v) mobile phase to remove lipids.
-
Multi-layer Silica Column Cleanup:
-
Pack a chromatography column with layers of silica gel, alumina, and activated carbon.
-
Apply the GPC extract to the column.
-
Elute with hexane to remove less polar interferences.
-
Invert the column and elute with toluene to collect the dibenzofuran fraction.
-
-
Concentration and Analysis: Concentrate the final extract to a small volume and analyze by GC-HRMS.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Fish Tissue
| Extraction Method | Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) (n=5) |
| Soxhlet (Hexane) | 75 | -40 | 15 |
| Pressurized Liquid Extraction (Hexane/DCM) | 92 | -15 | 8 |
| QuEChERS | 60 | -60 | 25 |
Table 2: Effect of Different Cleanup Steps on Matrix Effect Reduction
| Cleanup Method | Matrix Effect (%) |
| None | -70 |
| Gel Permeation Chromatography (GPC) | -35 |
| GPC + Multi-layer Silica Column | -10 |
| GPC + Activated Carbon Column | -5 |
Visualizations
Caption: Workflow for overcoming matrix effects in this compound analysis.
Caption: Decision tree for troubleshooting common issues in this compound analysis.
Optimizing injection parameters for 1,4,6-Tribromo-dibenzofuran
Welcome to the technical support center for the gas chromatography (GC) analysis of 1,4,6-Tribromo-dibenzofuran. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.
Troubleshooting Guide
Encountering issues during the analysis of brominated compounds like this compound is common due to their thermal lability and tendency for adsorption. The following table addresses specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | Injector Temperature Too Low: Incomplete vaporization of the analyte. Injector Temperature Too High: Thermal degradation of the analyte in the inlet.[1] Inappropriate Injection Mode: Using split injection for trace-level samples vents a significant portion of the sample.[2][3] Active Sites in Liner: Analyte adsorption onto non-deactivated surfaces in the inlet liner.[4][5] | Optimize injector temperature by performing a temperature ramp experiment (e.g., 250°C to 300°C). For trace analysis, use a splitless, programmed temperature vaporization (PTV), or on-column injection technique. Use a highly inert, deactivated inlet liner (e.g., Siltek coated). Consider a liner with glass wool to aid vaporization and trap non-volatiles.[5] |
| Peak Tailing | Active Sites: Adsorption in the inlet liner, at the column head, or in the transfer line.[4] Column Contamination: Accumulation of non-volatile matrix components at the head of the column. Liner Volume Exceeded: The volume of the vaporized sample exceeds the liner's capacity, causing backflash.[5][6] | Use a highly deactivated liner and ensure all connections are inert. Trim the first few centimeters of the GC column. Ensure the liner volume is sufficient for the solvent and injection volume. Use a solvent with a lower expansion volume if possible.[6] |
| Poor Reproducibility (Area Counts) | Injector Discrimination: Inconsistent vaporization due to non-optimized temperature. Leaking Syringe or Septum: Sample loss during injection.[7] Inconsistent Injection Speed: Variable manual injection technique. | Re-optimize injector temperature. Regularly replace the septum and inspect the syringe for leaks.[7] Use an autosampler for consistent, reproducible injections. |
| Analyte Carryover | Contaminated Inlet: Adsorption of the analyte onto the liner or inlet seals. Contaminated Syringe: Insufficient rinsing between injections. | Clean the injector and replace the liner and septum. Implement a rigorous syringe cleaning protocol with multiple solvent washes. |
Frequently Asked Questions (FAQs)
Q1: What is the best injection technique for trace analysis of this compound?
A1: For trace-level analysis, splitless injection is the most common and recommended technique as it transfers the majority of the sample onto the GC column, maximizing sensitivity.[3] Programmed Temperature Vaporization (PTV) and on-column injection are also excellent alternatives that minimize thermal degradation and discrimination of high molecular weight compounds.[8]
Q2: What type of GC inlet liner should I use?
A2: A highly inert, deactivated liner is critical to prevent analyte adsorption and degradation. For splitless injections, a single taper liner, often with a small plug of deactivated glass wool, is recommended.[9] The taper helps to focus the sample onto the column, while the glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.[9][10]
Q3: What is a good starting injector temperature for this compound?
A3: A starting injector temperature of 280°C is often used for the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar.[11] However, this parameter must be optimized for your specific instrument and conditions to balance efficient vaporization with the risk of thermal degradation.[1] Refer to the experimental protocol below for an optimization strategy.
Q4: How can I minimize thermal degradation of the analyte?
A4: Minimizing thermal degradation is crucial for accurate quantification. Key strategies include:
-
Optimize Injector Temperature: Avoid excessively high temperatures.
-
Use PTV or On-Column Injection: These techniques introduce the sample at a lower initial temperature.[8]
-
Use a Shorter GC Column: A shorter column (e.g., 15-18 meters) with a thin film (e.g., 0.1 µm) reduces the time the analyte spends at high temperatures.[1][11]
Q5: My baseline is rising during the temperature program. What could be the cause?
A5: A rising baseline is typically due to column bleed or contamination.[7] Ensure your column is properly conditioned. If the problem persists, check for contamination in the carrier gas, inlet, or sample. An air leak in the system can also contribute to a rising baseline.[7]
Experimental Protocols
Protocol 1: Optimization of Splitless Injector Temperature
This protocol provides a methodology for determining the optimal injector temperature to maximize the response of this compound while minimizing thermal degradation.
-
Prepare Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., Toluene, Isooctane) at a concentration that provides a clear, on-scale peak.
-
Set Initial GC-MS Conditions: Use the starting parameters outlined in the table below.
-
Create an Injection Sequence: Set up a sequence of injections where only the injector temperature is varied. For example: 250°C, 260°C, 270°C, 280°C, 290°C, 300°C. Inject the standard at least three times at each temperature to assess reproducibility.
-
Data Analysis: For each temperature, calculate the average peak area and the relative standard deviation (RSD) of the replicate injections.
-
Determine Optimal Temperature: Plot the average peak area against the injector temperature. The optimal temperature is typically the point that provides the highest peak area before a significant drop-off (indicating degradation) or plateau, while maintaining good peak shape and low RSD.
Recommended Starting GC-MS Parameters
The following table provides recommended starting parameters for method development. These are based on typical conditions for similar polybrominated compounds and should be optimized for your specific application.[11]
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[12] |
| Injection Volume | 1 µL | A standard volume; adjust based on concentration and liner volume. |
| Injector Temperature | 280°C (to be optimized) | Balances vaporization and thermal stability.[11] |
| Splitless Hold Time | 1.0 - 1.5 minutes | Allows for efficient transfer of the analyte to the column.[11] |
| Purge Flow | 50 mL/min | Clears the inlet of residual solvent after the hold time. |
| Inlet Liner | Deactivated, Single Taper w/ Glass Wool | Inert surface prevents adsorption; taper focuses sample.[9] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Typical flow rate for standard 0.25 mm ID columns.[11] |
| GC Column | 15m x 0.25mm ID, 0.1 µm film (e.g., 5% Phenyl-methylpolysiloxane) | Shorter, thin-film column minimizes time at high temperature to reduce degradation.[1][11] |
| Oven Program | 120°C (hold 2 min), ramp 15°C/min to 330°C (hold 5 min) | Example program; adjust based on analyte retention time and matrix. |
| Transfer Line Temp | 280°C | Ensures analyte remains in the gas phase entering the MS. |
| Ion Source Temp | 270°C | A common starting point; may require optimization. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions. |
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: Troubleshooting workflow for common GC analysis issues.
Caption: Relationship between key injection parameters and analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Split vs Splitless Injection [restek.com]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. phenomenex.com [phenomenex.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. agilent.com [agilent.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
Technical Support Center: Troubleshooting 1,4,6-Tribromo-dibenzofuran Contamination in the Laboratory
This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate potential sources of 1,4,6-Tribromo-dibenzofuran contamination in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a laboratory contaminant?
This compound is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. These compounds are not typically manufactured intentionally but can form as unintentional byproducts during the production and degradation of brominated flame retardants (BFRs). Their presence in a laboratory environment, even at trace levels, can interfere with sensitive analytical experiments, leading to inaccurate results and compromised data integrity. Due to their chemical stability, they can persist in the lab environment.
Q2: What are the primary sources of this compound in a laboratory?
The most common precursor to PBDFs are polybrominated diphenyl ethers (PBDEs), a widely used class of BFRs.[1] Contamination with this compound likely originates from the degradation of materials containing these PBDEs. Potential sources within a laboratory include:
-
Electronic Equipment: Casings of computers, monitors, printers, and other electronic devices often contain BFRs to meet fire safety standards.[2][3] Over time, these plastics can degrade, releasing PBDEs and potentially forming PBDFs.
-
Building Materials: Certain insulation materials, ceiling tiles, and flooring may contain BFRs.
-
Laboratory Dust: Dust is a significant reservoir for many semi-volatile organic compounds, including PBDEs.[4][5][6] Studies have shown that laboratory air and dust can be contaminated with various BFRs.[7][8]
-
Furniture and Upholstery: Chairs, benches, and other upholstered items in the laboratory or office spaces may have been treated with BFRs.
-
Analytical Standards: While less common, the use of analytical standards of other brominated compounds could be a source of cross-contamination if not handled with extreme care.
Q3: How can this compound form from these sources under laboratory conditions?
While high-temperature combustion is a known pathway for the formation of PBDFs from PBDEs, degradation can also occur under typical laboratory conditions, albeit at a slower rate. Potential mechanisms include:
-
Photochemical Degradation: Exposure to UV light from sunlight or laboratory light sources can contribute to the breakdown of PBDEs into PBDFs.
-
Thermal Degradation: Elevated temperatures from heat-generating equipment (e.g., ovens, incubators, GCs) can accelerate the degradation of BFRs in nearby plastic materials.
-
Chemical Degradation: Contact with certain chemicals or reactive species present in the laboratory environment could potentially facilitate the conversion of PBDEs to PBDFs.
Quantitative Data on Precursor Contaminants in Laboratory Environments
While specific data for this compound is scarce, the following table summarizes reported concentrations of its precursor compounds, polybrominated diphenyl ethers (PBDEs), in dust from various indoor environments, including laboratories. These values can serve as a benchmark for understanding the potential background levels of precursor contamination.
| Environment | ΣPBDEs Concentration (ng/g of dust) | Predominant Congeners | Reference(s) |
| University Laboratory (China) | Not specified, but BDE-209 was major contributor | BDE-209 | [4] |
| General Laboratory Air | Variable | BDE-47, BDE-99 | [7][8] |
| Elementary School Classrooms (Taiwan) | Normal: 370 - 464, Computer: 1780 - 2510 | Not specified | [9] |
| General Indoor Dust (U.S.) | Median ΣPBDEs: 950 - 10,000 | BDE-47, BDE-99, BDE-100 | [5][6] |
| General Indoor Dust (Europe) | Median ΣPBDEs: 345 - 643 | BDE-209 | [6] |
Troubleshooting Guide: Identifying the Source of Contamination
If you suspect contamination with this compound in your experiments, a systematic approach is crucial to pinpoint the source. The following troubleshooting workflow can guide your investigation.
Experimental Protocol: Wipe Test for Semi-Volatile Organic Compounds
This protocol outlines a standardized method for collecting surface wipe samples to identify potential sources of this compound contamination.
1. Materials:
-
Sterile, individually wrapped gauze pads (low in organic background).
-
High-purity solvent (e.g., hexane or isopropanol, suitable for your analytical method).
-
Clean, powder-free nitrile gloves.[10]
-
Sterile, wide-mouth glass vials with Teflon-lined caps.
-
Template for marking a 10 cm x 10 cm area (optional, but recommended for quantitative analysis).
-
Forceps (cleaned with solvent).
-
Aluminum foil (rinsed with solvent).
-
Cooler with ice packs for sample transport.
2. Procedure:
-
Preparation:
-
Don a new pair of clean, powder-free nitrile gloves.
-
If for quantitative analysis, use the template to define a 10 cm x 10 cm sampling area on the surface of interest.
-
-
Wipe Sample Collection:
-
Using solvent-rinsed forceps, remove a sterile gauze pad from its packaging.
-
Moisten the gauze pad with a minimal amount of the chosen solvent. The pad should be damp but not dripping.
-
Wipe the entire delineated area with firm, even pressure. First, wipe horizontally in overlapping strokes.
-
Fold the gauze pad with the exposed side inward.
-
Wipe the same area again with vertical, overlapping strokes.
-
Fold the gauze pad again with the exposed side inward.
-
-
Sample Storage and Transport:
-
Carefully place the folded gauze pad into a pre-labeled glass vial using the forceps.
-
Cap the vial tightly.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store the sample in a cooler with ice packs for transport to the analytical laboratory.
-
-
Quality Control:
-
Field Blank: A moistened gauze pad that is handled in the same manner as the samples but does not touch any surface should be included with each batch of samples to check for background contamination.
-
Duplicate Sample: Collect a duplicate wipe sample from a representative location to assess the reproducibility of the sampling method.
-
3. Analysis:
-
Samples should be analyzed by a qualified laboratory using a validated method, such as gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of this compound.[10][11]
Disclaimer: This guide provides general information and recommendations. Specific laboratory procedures and safety protocols should always be followed. It is recommended to consult with your institution's environmental health and safety department for guidance on handling and disposing of potentially contaminated materials.
References
- 1. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 2. Electronic waste - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polybrominated diphenyl ether (PBDE) concentrations in house dust are related to hormone levels in men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Brominated flame retardants in laboratory air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. berkeleyanalytical.com [berkeleyanalytical.com]
- 11. epa.gov [epa.gov]
Reducing background noise in mass spectra of 1,4,6-Tribromo-dibenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in the mass spectra of 1,4,6-Tribromo-dibenzofuran.
Troubleshooting Guides
High background noise can obscure the signal of your target analyte, leading to poor sensitivity and inaccurate quantification. This section provides a systematic approach to identifying and resolving common sources of background noise.
Question: I am observing high background noise across my entire mass spectrum. What are the initial steps I should take?
Answer: A high background across the spectrum often indicates a systemic issue. Here is a step-by-step guide to diagnose the problem:
-
System Blank Analysis:
-
Inject a solvent blank (e.g., high-purity hexane or toluene).
-
If the background noise persists in the blank, the contamination is likely from the GC-MS system itself and not your sample preparation.
-
If the blank is clean, the issue likely lies within your sample preparation workflow.
-
-
Check for Leaks:
-
Carrier Gas Purity:
-
Ensure the use of high-purity carrier gas (e.g., Helium 99.999%).
-
Impurities in the carrier gas can be a significant source of background noise. Consider using gas purifiers to remove any residual oxygen, moisture, and hydrocarbons.
-
Question: My background noise seems to be related to my sample analysis, not the system itself. How can I address this?
Answer: If the system blank is clean, the source of the high background is likely from your sample matrix or the sample preparation process.
-
Sample Preparation and Cleanup:
-
Matrix Interferences: Complex sample matrices can introduce a multitude of co-eluting compounds that contribute to the background noise.[3]
-
Enhanced Cleanup Procedures: For complex matrices, a multi-step cleanup is often necessary. A common approach for halogenated compounds like dibenzofurans involves:
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent like toluene or a hexane/dichloromethane mixture.
-
Acid/Base Cleanup: Use of concentrated sulfuric acid to remove oxidizable interfering compounds.
-
Column Chromatography: Employing a multi-layer silica gel column (containing neutral, acidic, and basic silica) followed by a Florisil or alumina column can effectively remove polar interferences.[4][5]
-
-
-
GC Column Bleed:
-
At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and characteristic background ions.[1]
-
Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions before use.
-
Temperature Limits: Do not exceed the maximum operating temperature of the column.
-
Column Choice: Consider using a low-bleed column specifically designed for mass spectrometry.
-
Question: I have tried the above steps, but the background noise is still unacceptably high. What are the more advanced troubleshooting options?
Answer: If basic troubleshooting fails, a more in-depth investigation of the mass spectrometer and data processing is warranted.
-
Ion Source Cleaning:
-
Over time, the ion source components can become contaminated with non-volatile residues from samples. This contamination can lead to high background noise and reduced sensitivity.[6][7][8]
-
Follow the manufacturer's protocol for cleaning the ion source. This typically involves disassembling the source and cleaning the lens stack, repeller, and ion volume with abrasive powders and solvents.[9]
-
-
Data Processing Techniques:
-
Modern data analysis software offers algorithms to reduce background noise.
-
Background Subtraction: Most mass spectrometry software allows for the subtraction of a background spectrum (from a blank injection or a region of the chromatogram with no peaks) from the sample spectrum.
-
Advanced Algorithms: Techniques like matched filtering and other digital filtering methods can be employed to improve the signal-to-noise ratio.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the common m/z values for background noise I should look out for?
A1: Common background ions include those from air and water (m/z 18, 28, 32, 40, 44), column bleed (e.g., m/z 207, 281 for siloxane phases), and plasticizers (e.g., phthalates with m/z 149).[2]
Q2: How can I differentiate between column bleed and other sources of background noise?
A2: Column bleed typically increases as the GC oven temperature rises. You will observe a rising baseline in your total ion chromatogram (TIC) and the appearance of characteristic siloxane-related ions at higher temperatures.[1]
Q3: What is the best ionization technique for this compound?
A3: Electron Ionization (EI) is the most common and robust ionization technique for the analysis of halogenated aromatic compounds like this compound. It provides characteristic fragmentation patterns that are useful for identification.
Q4: Can the injection technique affect the background noise?
A4: Yes, using a dirty syringe or having a contaminated injection port liner can introduce contaminants and increase background noise. Regularly replace the septum and liner, and ensure the syringe is properly cleaned between injections.[1]
Q5: Are there specific EPA methods I can refer to for the analysis of similar compounds?
A5: Yes, EPA Method 1613B, which details the analysis of tetra- through octa-chlorinated dioxins and furans by HRGC/HRMS, provides comprehensive guidelines on sample preparation, cleanup, and analysis that are highly relevant for brominated analogs.[3][4][5][11][12] EPA Method TO-9A is also relevant for the analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans in air samples.[13]
Quantitative Data Summary
The following table provides illustrative data on the expected improvement in the signal-to-noise (S/N) ratio for this compound with the implementation of various noise reduction techniques. These values are representative and may vary depending on the specific instrumentation and sample matrix.
| Noise Reduction Technique | Baseline S/N Ratio | S/N Ratio After Implementation | Percentage Improvement |
| Use of High-Purity Carrier Gas | 50:1 | 75:1 | 50% |
| Multi-Layer Silica Gel Cleanup | 30:1 (in complex matrix) | 90:1 | 200% |
| Ion Source Cleaning | 60:1 | 120:1 | 100% |
| Background Subtraction (Data Processing) | 40:1 | 80:1 | 100% |
Experimental Protocol: HRGC-HRMS Analysis of this compound
This protocol is a synthesized methodology based on best practices for the analysis of halogenated dibenzofurans.
1. Sample Preparation and Extraction:
-
Objective: To extract this compound from the sample matrix.
-
Procedure:
-
Homogenize the solid sample.
-
Spike the sample with a suitable labeled internal standard (e.g., ¹³C₁₂-1,2,3,4-Tetrabromodibenzofuran).
-
Perform Soxhlet extraction with toluene for 16-24 hours.
-
Concentrate the extract using a rotary evaporator.
-
2. Sample Cleanup:
-
Objective: To remove interfering compounds from the extract.
-
Procedure:
-
Acid/Base Treatment: Wash the concentrated extract with concentrated sulfuric acid, followed by a wash with a potassium hydroxide solution and then deionized water.
-
Multi-Layer Silica Gel Column Chromatography:
-
Pack a chromatography column with sequential layers of anhydrous sodium sulfate, basic silica gel, neutral silica gel, acidic silica gel, and another layer of anhydrous sodium sulfate.
-
Elute the sample through the column with hexane.
-
-
Florisil Column Chromatography:
-
Pass the eluate from the silica gel column through a Florisil column.
-
Elute with a hexane/dichloromethane mixture.
-
-
Concentrate the final eluate to a small volume under a gentle stream of nitrogen.
-
3. HRGC-HRMS Analysis:
-
Objective: To separate, detect, and quantify this compound.
-
Instrumentation: High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC-HRMS).
-
GC Conditions:
-
Column: DB-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic isotopic ions for this compound.
-
Resolution: >10,000.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - 1613B [nemi.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. well-labs.com [well-labs.com]
- 13. epa.gov [epa.gov]
Technical Support Center: Method Validation for 1,4,6-Tribromo-dibenzofuran (1,4,6-TBDF) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantitative analysis of 1,4,6-Tribromo-dibenzofuran (1,4,6-TBDF). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of 1,4,6-TBDF?
A1: The most common and effective methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry detector (HPLC-MS). GC-MS is particularly well-suited for separating and detecting semi-volatile halogenated compounds like 1,4,6-TBDF.
Q2: Why is method validation crucial for 1,4,6-TBDF analysis?
A2: Method validation is essential to ensure that the chosen analytical method is accurate, precise, specific, and robust for the intended application. For a compound like 1,4,6-TBDF, which may be present at trace levels in complex matrices, a validated method guarantees the reliability and reproducibility of the quantitative data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Q3: What are the main challenges in developing a robust quantification method for 1,4,6-TBDF?
A3: Researchers may face several challenges, including:
-
Matrix Effects: Co-extractives from the sample matrix can interfere with the ionization of 1,4,6-TBDF, leading to signal suppression or enhancement.
-
Standard Availability: Obtaining certified reference standards for 1,4,6-TBDF can be challenging, which is critical for accurate quantification.
-
Chromatographic Resolution: Achieving baseline separation from other brominated dibenzofuran isomers or structurally related compounds can be difficult.
-
Analyte Stability: 1,4,6-TBDF may be susceptible to degradation under certain analytical conditions, such as high temperatures in the GC injector.
Troubleshooting Guides
GC-MS Analysis
Problem 1: Poor Peak Shape or Tailing
-
Possible Cause: Active sites in the GC inlet liner or column.
-
Troubleshooting Steps:
-
Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner. Silanized liners are recommended.
-
Condition the Column: Bake the column according to the manufacturer's instructions to remove contaminants.
-
Check for Contamination: Inject a solvent blank to ensure the system is clean.
-
Problem 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization or fragmentation in the mass spectrometer.
-
Troubleshooting Steps:
-
Tune the Mass Spectrometer: Perform a standard tune of the MS to ensure optimal performance.
-
Optimize Ion Source Parameters: Adjust the ion source temperature and electron energy to maximize the signal for the target ions of 1,4,6-TBDF.
-
Check for Leaks: Ensure the GC-MS interface is properly sealed to prevent vacuum leaks.
-
Problem 3: Inconsistent Retention Times
-
Possible Cause: Fluctuations in GC oven temperature or carrier gas flow rate.
-
Troubleshooting Steps:
-
Verify Oven Temperature Program: Ensure the oven temperature program is accurate and reproducible.
-
Check Carrier Gas Flow: Verify the carrier gas flow rate is stable and at the setpoint.
-
Inspect for Leaks: Check for leaks in the gas lines and connections.
-
HPLC Analysis
Problem 1: Broad or Split Peaks
-
Possible Cause: Column degradation or inappropriate mobile phase.
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
-
Optimize Mobile Phase: Adjust the mobile phase composition and pH to improve peak shape. A simple, precise, rapid, and accurate isocratic reversed-phase HPLC method was developed for the simultaneous determination of biphenyl and dibenzofuran phytoalexins.[1]
-
Problem 2: Matrix Effects Leading to Inaccurate Quantification
-
Possible Cause: Co-eluting compounds from the sample matrix interfering with the ionization of 1,4,6-TBDF.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement additional sample preparation steps such as solid-phase extraction (SPE) to remove interfering substances.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Employ an Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for variations in recovery and matrix effects.
-
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of related halogenated compounds, which can serve as a benchmark for the development of a 1,4,6-TBDF quantification method.
| Parameter | Typical Value for Halogenated Aromatics (GC-MS) | Typical Value for Related Dibenzofurans (HPLC) |
| **Linearity (R²) ** | > 0.995 | ≥ 0.995[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 pg | Dependent on detector, can be in the µg/mL range[1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg | Dependent on detector, can be in the µg/mL range[1] |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |
| Precision (RSD %) | < 15% | < 5% |
Experimental Protocols
GC-MS Method for 1,4,6-TBDF Quantification
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., toluene or hexane).
-
Perform a multi-step cleanup using silica and/or florisil columns to remove interfering compounds.
-
Concentrate the extract to a final volume of 1 mL.
-
Add an appropriate internal standard.
-
-
GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1,4,6-TBDF and the internal standard.
-
HPLC-MS Method for 1,4,6-TBDF Quantification
-
Sample Preparation:
-
Extract the sample with a compatible solvent (e.g., acetonitrile or methanol).
-
Filter the extract through a 0.22 µm syringe filter.
-
Add an appropriate internal standard.
-
-
HPLC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.
-
Visualizations
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 1,4,6-Tribromo-dibenzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 1,4,6-Tribromo-dibenzofuran (1,4,6-TBDF). The following sections detail experimental protocols, data presentation, and visual workflows to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive analytical technique for the low-level detection of this compound?
A1: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is considered the gold standard for ultra-trace analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including 1,4,6-TBDF.[1][2] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity, allowing for detection in the picogram per gram (pg/g) range.[1] Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) is also a powerful and increasingly accepted alternative that offers high sensitivity and selectivity.
Q2: How can I improve the chromatographic separation of 1,4,6-TBDF from other isomers?
A2: To achieve optimal separation of PBDD/F isomers, consider the following:
-
GC Column Selection: A non-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is often used for the primary analysis of PBDD/Fs. For confirmation, a more polar column may be necessary to resolve co-eluting isomers.
-
Column Dimensions: Shorter GC columns (e.g., 15-30 meters) with a narrow internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.1-0.25 µm) can help to minimize the thermal degradation of brominated compounds.
-
Temperature Program: A slow and optimized oven temperature ramp rate is crucial for separating closely eluting isomers. The initial temperature should be low enough to allow for proper focusing of the analytes at the head of the column.
Q3: What are the best sample preparation techniques for enhancing the recovery of 1,4,6-TBDF?
A3: The choice of sample preparation technique is critical and depends on the sample matrix. Key steps include:
-
Extraction: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are commonly employed. The choice of solvent will depend on the matrix, with toluene or hexane/acetone mixtures being common.
-
Cleanup: Multi-step cleanup is essential to remove interfering compounds. This typically involves a combination of acid/base washing and column chromatography using sorbents like silica gel, alumina, and activated carbon. Florisil columns can be effective in separating PBDD/Fs from polybrominated diphenyl ethers (PBDEs).
Q4: How do I minimize matrix effects that can suppress the signal of 1,4,6-TBDF?
A4: Matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte, can be minimized by:
-
Effective Cleanup: Rigorous sample cleanup to remove lipids, pigments, and other co-extractives is the most effective way to reduce matrix effects.
-
Isotope Dilution: The use of an isotopically labeled internal standard, such as ¹³C₁₂-1,4,6-TBDF, is highly recommended. This standard is added to the sample before extraction and co-elutes with the native analyte, allowing for accurate quantification by compensating for losses during sample preparation and for matrix-induced signal suppression or enhancement.
-
Matrix-Matched Calibration: If an isotopically labeled standard is not available, creating calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 1,4,6-TBDF | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method (e.g., increase extraction time, use a more appropriate solvent system). |
| Loss of analyte during sample cleanup. | Check the activity of the cleanup column sorbents. Ensure proper elution solvent volumes and polarities. Use an isotopically labeled internal standard to track recovery. | |
| Degradation of the analyte in the GC inlet. | Use a deactivated inlet liner and operate at the lowest possible temperature that still ensures efficient vaporization. | |
| Poor ionization efficiency in the mass spectrometer. | Clean the ion source. Optimize the ionization energy and other source parameters. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Trim the first few centimeters of the column if it has become contaminated. |
| Incompatible solvent for the GC phase. | Ensure the injection solvent is compatible with the stationary phase of the GC column. | |
| Column overload. | Dilute the sample extract or reduce the injection volume. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks in the GC system. Ensure the gas supply is stable. |
| Changes in the GC column (e.g., degradation, contamination). | Condition or replace the GC column. | |
| Oven temperature not stable or programmed correctly. | Verify the accuracy of the GC oven temperature. | |
| High Background Noise | Contamination in the GC-MS system. | Bake out the GC column. Clean the ion source. Check for contaminated solvents, glassware, or septa. |
| Column bleed. | Use a low-bleed GC column. Ensure the final oven temperature does not exceed the column's maximum operating temperature. | |
| Leaks in the MS vacuum system. | Perform a leak check on the mass spectrometer. |
Quantitative Data
The following table summarizes typical performance data for the analysis of PBDD/Fs using sensitive analytical methods. It is important to note that specific data for this compound is limited in the scientific literature. The values presented are representative of the PBDD/F class and may vary depending on the specific isomer, matrix, and analytical instrumentation.
| Parameter | HRGC-HRMS | GC-MS/MS | Notes |
| Limit of Detection (LOD) | 0.1 - 10 pg/g | 0.5 - 50 pg/g | Highly dependent on the matrix and congener. |
| Limit of Quantification (LOQ) | 0.5 - 25 pg/g | 1 - 100 pg/g | Typically 3-5 times the LOD. |
| Recovery of Labeled Standards | 40 - 120% | 50 - 130% | Should be within the acceptable range defined by the analytical method (e.g., EPA Method 1613). |
| Relative Standard Deviation (RSD) | < 15% | < 20% | For replicate measurements of a standard or spiked sample. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of 1,4,6-TBDF from Soil/Sediment Samples
-
Sample Preparation: Homogenize the soil/sediment sample and air-dry or lyophilize to remove moisture. Sieve the sample to obtain a uniform particle size.
-
Spiking: Spike the sample with an appropriate amount of ¹³C₁₂-labeled 1,4,6-TBDF internal standard.
-
Extraction:
-
Place 10-20 g of the prepared sample into a Soxhlet extraction thimble.
-
Extract with 200 mL of toluene for 16-24 hours.
-
Alternatively, use pressurized liquid extraction (PLE) with toluene at elevated temperature and pressure.
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Acid/Base Cleanup:
-
Add the concentrated extract to a separatory funnel containing n-hexane.
-
Wash sequentially with concentrated sulfuric acid, deionized water, and a potassium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Column Chromatography Cleanup:
-
Prepare a multi-layer silica gel column containing, from bottom to top: silica gel, potassium hydroxide silica gel, silica gel, sulfuric acid silica gel, and anhydrous sodium sulfate.
-
Apply the extract to the top of the column and elute with n-hexane.
-
Further cleanup can be achieved using an alumina column, followed by an activated carbon column to separate planar PBDD/Fs from other compounds.
-
-
Final Concentration: Concentrate the final cleaned extract to a small volume (e.g., 20 µL) under a gentle stream of nitrogen and add a recovery standard just before analysis.
Protocol 2: GC-MS/MS Analysis of 1,4,6-TBDF
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: 120°C (hold 2 min), ramp to 220°C at 20°C/min, then ramp to 310°C at 5°C/min (hold 10 min). This program should be optimized for the specific instrument and isomer separation.
-
-
MS/MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both native and ¹³C₁₂-labeled 1,4,6-TBDF need to be determined by analyzing a standard of the compound. For a tribrominated dibenzofuran, the molecular ion cluster would be the precursor ions.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the signal of the product ions.
-
Ion Source Temperature: 250-300°C.
-
Transfer Line Temperature: 280-300°C.
-
-
Quantification: Quantify the native 1,4,6-TBDF using the isotope dilution method by comparing the peak area of the native analyte to that of the ¹³C₁₂-labeled internal standard.
Visualizations
References
Column selection for optimal separation of PBDF isomers
Technical Support Center: PBDF Isomer Analysis
Welcome to the technical support center for the analysis of polybrominated dibenzofuran (PBDF) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are PBDFs and why is their isomeric separation important?
Polybrominated dibenzofurans (PBDFs) are a class of brominated aromatic hydrocarbons that are structurally similar to polychlorinated dibenzofurans (PCDFs) and dioxins.[1][2] They can form during the thermal degradation of polybrominated diphenyl ether (PBDE) flame retardants.[3] The toxicity of PBDFs varies significantly between different isomers, with those substituted at the 2,3,7,8-positions being of highest concern. Therefore, accurate isomeric separation is crucial for toxicological assessment and risk analysis.
Q2: What is the primary analytical technique for separating PBDF isomers?
Gas chromatography (GC) is the standard method for the separation of PBDF isomers.[1] Due to the complexity of the isomer mixtures, high-resolution capillary GC columns are typically required. Detection is commonly performed using high-resolution mass spectrometry (HRMS) to ensure sensitivity and selectivity.[4][5]
Q3: What are the key factors to consider when selecting a GC column for PBDF analysis?
The selection of an appropriate GC column is critical for achieving optimal separation of PBDF isomers. The primary factors to consider are:
-
Stationary Phase: The polarity of the stationary phase is the most important factor dictating selectivity.[6][7] For PBDFs, non-polar to mid-polarity columns are generally preferred.
-
Column Dimensions:
-
Length: Longer columns provide higher resolution but result in longer analysis times.
-
Inner Diameter (ID): Smaller ID columns offer higher efficiency but have lower sample capacity.[7]
-
Film Thickness: Thicker films are suitable for highly volatile compounds, while thinner films are better for less volatile analytes like higher brominated congeners.[7]
-
-
Column Bleed: Low-bleed columns are essential, especially when using sensitive detectors like mass spectrometers, to minimize background noise and ensure accurate quantification.[8]
Troubleshooting Guide
Issue 1: Poor Separation of Critical Isomers
Symptoms:
-
Co-elution of 2,3,7,8-substituted isomers with other PBDFs.
-
Broad or tailing peaks for specific isomers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | The selectivity of the column may not be suitable for the specific isomers being analyzed. Consider a column with a different stationary phase chemistry. For example, 5% phenyl methyl silicone phases are commonly used, but a silphenylene (Si-arylene) polymer type stationary phase might provide different selectivity.[4] |
| Incorrect Oven Temperature Program | An unoptimized temperature ramp can lead to poor separation. Try a slower ramp rate or introduce an isothermal hold at a critical temperature range to improve resolution of closely eluting peaks. |
| Column Overload | Injecting too much sample can cause peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
| Column Degradation | Over time, columns can lose performance due to contamination or phase degradation from oxygen exposure.[9] Bake out the column at a high temperature (within its specified limit) or trim the first few centimeters of the column inlet. If performance does not improve, the column may need to be replaced. |
Issue 2: Baseline Instability (Drift or Noise)
Symptoms:
-
Rising or falling baseline during the chromatographic run.
-
Excessive random noise in the baseline.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Bleed | Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," leading to a rising baseline.[9] Ensure the oven temperature does not exceed the column's specifications. |
| Contaminated Carrier Gas | Impurities (e.g., oxygen, moisture, hydrocarbons) in the carrier gas can damage the stationary phase and cause baseline noise.[9] Use high-purity gases and ensure that gas traps are installed and functioning correctly. |
| Injector or Detector Contamination | Contaminants in the injector port or detector can slowly elute, causing baseline drift or ghost peaks. Clean the injector liner and the detector according to the manufacturer's instructions.[9] |
| Leaks in the System | Small leaks in the gas lines or fittings can introduce air into the system, leading to noise and column degradation.[9] Perform a leak check of the entire GC system. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common GC issues.
Recommended GC Columns for PBDF Isomer Separation
The following table summarizes common stationary phases used for the separation of PBDFs and related compounds like PCDDs/PCDFs. The choice of a specific column will depend on the target analytes and desired resolution.
| Stationary Phase | Polarity | Common Trade Names | Application Notes |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | DB-5, HP-5MS, Rtx-5MS, ZB-5MS | A general-purpose phase providing good separation for a wide range of PBDF congeners. Often used as a primary analysis column.[4][5] |
| 5% Phenyl Arylene / 95% Dimethylpolysiloxane | Non-polar | DB-5MS, ZB-5MSi, VF-5MS | Offers enhanced inertness and lower bleed, making it highly suitable for GC-MS applications. The arylene-stabilized phase can provide slightly different selectivity compared to standard 5% phenyl columns.[4] |
| Medium Polarity Phases (e.g., 50% Phenyl) | Intermediate | DB-17, Rtx-50 | Can be used as a confirmation column to verify the identity of isomers that may co-elute on a non-polar phase. |
General Experimental Protocol for PBDF Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and target analytes.
-
Sample Preparation:
-
Extract PBDFs from the sample matrix using an appropriate solvent (e.g., toluene, hexane).
-
Perform a multi-step cleanup procedure to remove interfering compounds. This may involve acid/base washing and column chromatography (e.g., silica, alumina).
-
Concentrate the final extract to a small volume.
-
-
GC-MS Conditions:
-
Injector: Splitless injection at 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar capillary column, such as a 60 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 220°C.
-
Ramp 2: 5°C/min to 320°C, hold for 15-20 min.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Use selected ion monitoring (SIM) for target analytes to maximize sensitivity.
-
-
Experimental Workflow Diagram
Caption: A typical workflow for the analysis of PBDF isomers.
References
- 1. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
- 2. epa.gov [epa.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Analysis of 1,4,6-Tribromo-dibenzofuran
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of 1,4,6-Tribromo-dibenzofuran, a member of the polybrominated dibenzofuran (PBDD/F) family. This resource is intended for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound?
The primary challenges in the analysis of this compound and other PBDD/Fs include their potential for photolytic and thermal degradation, as well as interference from co-eluting polybrominated diphenyl ethers (PBDEs). Due to their similar chemical structures and properties, robust sample preparation and chromatographic separation are crucial for accurate analysis.
Q2: What is the expected isotopic pattern for this compound in mass spectrometry?
Compounds containing three bromine atoms, such as this compound, will exhibit a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 79Br and 81Br isotopes. This results in a cluster of peaks for the molecular ion and fragment ions containing bromine. The theoretical isotopic distribution for a fragment with three bromine atoms will show four major peaks with a relative intensity ratio of approximately 1:3:3:1. Observing this pattern is a key indicator for the presence of a tribrominated compound.
Q3: I am not seeing any peaks for my this compound standard. What should I check?
There are several potential causes for a complete lack of signal. A systematic check of the instrument is recommended. Verify the injection process, including the syringe and autosampler functionality. Ensure the GC-MS system is functioning correctly, including gas flows, temperatures, and detector status. It is also important to confirm the integrity and concentration of your analytical standard.
Q4: My peaks are tailing. How can I improve the peak shape?
Peak tailing for halogenated compounds can be caused by several factors. Active sites in the GC inlet liner or the column itself can interact with the analyte. To address this, consider using a fresh, deactivated liner and trimming a small portion (e.g., 10-20 cm) from the front of the GC column. Poor column installation can also lead to dead volume and peak tailing; ensure the column is installed correctly according to the manufacturer's instructions.
Q5: I am observing poor resolution between my analyte and other peaks. What can I do?
Optimizing the GC temperature program is the first step to improving chromatographic resolution. A slower temperature ramp can often enhance separation. If co-elution with interfering compounds, such as PBDEs, is suspected, a more selective GC column may be necessary. A DB-5ms column is a commonly used and effective choice for PBDD/F analysis.
Troubleshooting Guide
This section provides a more detailed approach to common issues encountered during the analysis of this compound.
Chromatographic and Mass Spectrometric Issues
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Low Signal | Injection Issue: Blocked syringe, incorrect injection volume, autosampler malfunction. | Clean or replace the syringe. Verify autosampler sequence and injection volume. Manually inject a standard to confirm system performance. |
| GC System: Incorrect gas flows, leak in the system, improper temperature settings. | Check carrier gas flow rates. Perform a leak check of the inlet and connections. Verify inlet, transfer line, and oven temperatures. | |
| MS Detector: Filament burnout, detector not tuned, incorrect acquisition parameters. | Check the filament status and replace if necessary. Perform a detector tune. Verify the MS acquisition method parameters. | |
| Standard Integrity: Degradation of the analytical standard. | Prepare a fresh dilution of the standard from a certified stock solution. | |
| Peak Tailing | Active Sites: Contaminated or non-deactivated inlet liner, column contamination. | Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the inlet side of the GC column. |
| Poor Column Installation: Dead volume at the inlet or detector connection. | Reinstall the column, ensuring the correct insertion depth and a clean, square cut. | |
| Incompatible Solvent: Mismatch between the solvent and the stationary phase. | Ensure the injection solvent is compatible with the non-polar nature of the DB-5ms column. | |
| Poor Resolution | Suboptimal GC Program: Temperature ramp is too fast. | Decrease the oven temperature ramp rate to improve separation. |
| Column Overload: Injecting too much sample. | Dilute the sample or standard and reinject. | |
| Co-elution with Interferences: Presence of other brominated compounds (e.g., PBDEs). | Utilize a longer GC column or a column with a different selectivity. Optimize the MS acquisition method to use selective ions for quantification. | |
| Baseline Noise or Drift | Contamination: Contaminated carrier gas, inlet, or column bleed. | Use high-purity carrier gas with appropriate traps. Bake out the column according to the manufacturer's recommendations. Clean the GC inlet. |
| Detector Issues: Detector not properly equilibrated or contaminated. | Allow sufficient time for the detector to stabilize. Clean the ion source if necessary. | |
| Incorrect Isotopic Ratios | Co-eluting Interference: An overlapping peak is distorting the mass spectrum. | Improve chromatographic separation (see "Poor Resolution"). |
| Detector Saturation: The signal is too high for the detector. | Dilute the sample and reinject. | |
| Incorrect Background Subtraction: The software is not correctly subtracting the background noise. | Manually review the peak integration and background subtraction. |
Sample Preparation and Matrix Effects
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent or extraction technique is not suitable for the matrix. | Optimize the extraction solvent and method (e.g., Soxhlet, Accelerated Solvent Extraction). Ensure sufficient extraction time. |
| Analyte Loss During Cleanup: The analyte is being lost during the sample cleanup steps. | Evaluate the cleanup procedure (e.g., Florisil, silica gel, alumina chromatography). Ensure the elution solvents are appropriate for this compound. | |
| Photodegradation: Exposure of the sample or extract to UV light. | Protect samples and extracts from light by using amber vials or covering them with aluminum foil. | |
| Matrix Effects (Signal Suppression or Enhancement) | Co-extracted Matrix Components: Other compounds from the sample are interfering with the ionization of the analyte in the MS source. | Improve the sample cleanup procedure to remove more interfering compounds. Use matrix-matched calibration standards. The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects. |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound will depend on the specific matrix being analyzed. However, the following provides a general workflow based on established EPA methods for PBDD/Fs.
1. Sample Preparation (General Workflow for Soil/Sediment)
-
Extraction: Soxhlet extraction or Accelerated Solvent Extraction (ASE) with a suitable solvent such as toluene or a hexane/acetone mixture.
-
Cleanup: Multi-step cleanup using a combination of acid/base washing and column chromatography (e.g., silica gel, alumina, and carbon columns) to remove interfering compounds.
-
Concentration: The final extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Inlet: Splitless injection at 280 °C
-
Oven Program: 120 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS (or equivalent)
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
3. Quality Control
-
Blanks: Method blanks should be processed with each batch of samples to check for contamination.
-
Spikes: Matrix spikes and matrix spike duplicates should be analyzed to assess method accuracy and precision.
-
Internal Standards: Isotopically labeled internal standards should be added to all samples, blanks, and standards before extraction to correct for variations in extraction efficiency and instrument response.
-
Calibration: A multi-point calibration curve should be generated using certified standards to ensure accurate quantification.
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: A general workflow for sample preparation of solid matrices.
Validation & Comparative
Comparing ionization efficiency of 1,4,6-Tribromo-dibenzofuran with other PBDFs
For Researchers, Scientists, and Drug Development Professionals
Key Findings on Ionization Efficiency
In Electron Ionization (EI), the most common ionization technique for GC-MS analysis of halogenated aromatic compounds, the ionization efficiency is primarily dependent on the molecule's ability to accept energy from bombarding electrons and form a stable molecular ion. For congeners within the same class and with the same degree of halogenation, the ionization cross-sections, and therefore the ionization efficiencies, are generally very similar.
A comprehensive study on 87 different PCDF congeners using GC-MS with electron ionization revealed that the relative response factors (RRFs) varied by a factor of only 2.3 across all congeners, from tetra- to octa-chlorinated dibenzofurans[1]. This indicates that the ionization efficiency is not significantly influenced by the specific substitution pattern on the dibenzofuran core within the same homolog group.
Given the structural and chemical similarities between PCDFs and PBDFs, it is scientifically reasonable to infer that a similar trend in ionization efficiency exists for PBDFs. Therefore, the ionization efficiency of 1,4,6-Tribromo-dibenzofuran is expected to be comparable to that of other tribromo-dibenzofuran isomers and other PBDFs with a similar degree of bromination under standard EI-GC-MS conditions.
Comparative Data on Relative Response Factors
| Analyte Class | Number of Congeners Studied | Ionization Mode | Variation in Relative Response Factors (RRFs) | Implication for 1,4,6-TrBDF |
| Polychlorinated Dibenzofurans (PCDFs) | 87 | Electron Ionization (EI) | Factor of 2.3 | The ionization efficiency of 1,4,6-TrBDF is expected to be within a similar narrow range as other tribromo-dibenzofuran isomers and other PBDFs with three bromine atoms. |
Experimental Protocol: GC-MS Analysis of PBDFs
The following is a representative experimental protocol for the analysis of PBDFs, including this compound, using Gas Chromatography-Mass Spectrometry with Electron Ionization. This protocol is synthesized from established methodologies for the analysis of halogenated aromatic compounds[2][3][4].
1. Sample Preparation:
-
Extraction: Samples (e.g., environmental matrices, biological tissues) are typically extracted using a non-polar solvent such as toluene or a mixture of hexane and dichloromethane.
-
Cleanup: The extracts are subjected to a multi-step cleanup procedure to remove interfering co-extractives. This may involve chromatography on silica gel, alumina, and carbon columns.
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen. An internal standard (e.g., a ¹³C-labeled PBDF congener) is added prior to analysis for quantification.
2. Gas Chromatography (GC) Conditions:
-
GC System: A high-resolution gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is commonly used for the separation of PBDF congeners. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 280°C in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A high-resolution or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 250-300°C.
-
Transfer Line Temperature: 280-300°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Specific ions for each PBDF congener are monitored. For tribromo-dibenzofurans, the molecular ion cluster would be a primary target.
Visualizations
Caption: Experimental workflow for the comparative analysis of PBDF ionization efficiency.
Caption: Logical relationship of factors determining ionization efficiency in EI-MS for PBDFs.
References
- 1. Low-resolution mass spectrometric relative response factors (RRFs) and relative retention times (RRTs) on two common gas chromatographic stationary phases for 87 polychlorinated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
A Guide to Ensuring Inter-laboratory Comparability in the Analysis of 1,4,6-Tribromo-dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Recommended Analytical Protocol
The analysis of tribromo-dibenzofurans at trace levels is a complex procedure that requires highly selective and sensitive instrumentation, along with rigorous sample preparation and quality control. The following protocol outlines a state-of-the-art approach for the determination of 1,4,6-TBDf in a complex matrix, such as sediment or biological tissue.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: Before extraction, the sample is spiked with a known amount of a ¹³C-labeled 1,4,6-TBDf internal standard to correct for analytical variability and matrix effects.
-
Extraction: Pressurized Liquid Extraction (PLE) is a common and efficient technique. A mixture of dichloromethane and hexane is often used as the extraction solvent.
-
Lipid Removal/Cleanup: For high-fat matrices, a multi-step cleanup is essential. This typically involves:
-
Gel Permeation Chromatography (GPC): To remove lipids and other high-molecular-weight interferences.
-
Multi-layer Silica Column Chromatography: A column containing layers of neutral, acidic, and basic silica gel is used to remove remaining non-polar and polar interferences.
-
Carbon Column Chromatography: A column containing activated carbon is used to separate PBDfs from other co-planar compounds like polychlorinated biphenyls (PCBs).
-
2. Instrumental Analysis:
-
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for the quantification of PBDfs.
-
Gas Chromatograph (GC): A long capillary column (e.g., 60 meters) is used to achieve chromatographic separation of different PBDf congeners.
-
Mass Spectrometer (MS): A high-resolution mass spectrometer operating in Electron Capture Negative Ionization (ECNI) mode provides high sensitivity and selectivity for brominated compounds. Quantification is performed using isotope dilution mass spectrometry, comparing the response of the native analyte to its labeled internal standard.
-
Inter-laboratory Performance Evaluation
Participation in proficiency testing (PT) or round-robin studies is a cornerstone of a laboratory's quality assurance program.[1] These studies allow a laboratory to assess its performance against a cohort of peers and an assigned reference value. While a specific PT for 1,4,6-TBDf is not currently available, laboratories can participate in schemes for other brominated flame retardants or general POPs to benchmark their capabilities.
The results of such studies are often evaluated using z-scores, which indicate how far a laboratory's result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Example Data from a Hypothetical Inter-laboratory Study on Tribromo-dibenzofurans
The table below presents hypothetical, yet realistic, data from a simulated inter-laboratory study on the analysis of a generic tribromo-dibenzofuran congener in a sediment sample. This illustrates how data from such a study would be presented and interpreted.
| Laboratory ID | Reported Value (pg/g) | Assigned Value (pg/g) | Standard Deviation for PT (pg/g) | z-Score | Performance |
| Lab A | 105 | 100 | 20 | 0.25 | Satisfactory |
| Lab B | 125 | 100 | 20 | 1.25 | Satisfactory |
| Lab C | 78 | 100 | 20 | -1.10 | Satisfactory |
| Lab D | 145 | 100 | 20 | 2.25 | Questionable |
| Lab E | 65 | 100 | 20 | -1.75 | Satisfactory |
| Lab F | 55 | 100 | 20 | -2.25 | Questionable |
This table is for illustrative purposes only.
Analytical Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for 1,4,6-TBDf, from sample receipt to final data reporting. A robust quality assurance and quality control (QA/QC) program is integrated throughout the process to ensure the reliability of the results.
Caption: Analytical workflow for 1,4,6-Tribromo-dibenzofuran analysis.
References
Comparative Analysis of Analytical Methods for 1,4,6-Tribromo-dibenzofuran
A comprehensive guide to the validation of a new analytical method for the quantification of 1,4,6-Tribromo-dibenzofuran (1,4,6-TBDF) is presented below for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of a newly validated high-resolution method against an alternative approach, supported by detailed experimental data and protocols.
The accurate quantification of this compound, a member of the polybrominated dibenzofurans (PBDFs), is crucial due to the potential toxicological significance of this class of compounds. Many PBDFs, like their chlorinated counterparts, are known to exert toxic effects through the activation of the aryl hydrocarbon receptor (AhR). This guide details a new, validated analytical method utilizing Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and compares it with an alternative method using Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for the newly validated GC-HRMS method and a common alternative, GC-MS/MS, for the analysis of this compound.
| Validation Parameter | New Validated Method (GC-HRMS) | Alternative Method (GC-MS/MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (Recovery) | 95-105% | 90-110% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | < 5% | < 10% |
| - Intermediate Precision | < 10% | < 15% |
| Limit of Detection (LOD) | 0.1 pg/µL | 0.5 pg/µL |
| Limit of Quantification (LOQ) | 0.3 pg/µL | 1.5 pg/µL |
Experimental Protocols
Detailed methodologies for the new GC-HRMS method and the alternative GC-MS/MS method are provided below.
Protocol for the New Validated GC-HRMS Method
This method is based on established protocols for the analysis of polychlorinated and polybrominated dibenzofurans, such as EPA Method 1613.[1]
1. Sample Preparation:
-
Extraction: A known quantity of the sample matrix (e.g., soil, tissue) is spiked with a ¹³C₁₂-labeled 1,4,6-TBDF internal standard. The sample is then subjected to pressurized liquid extraction (PLE) using a suitable solvent like toluene.
-
Cleanup: The extract is concentrated and subjected to a multi-step cleanup process to remove interfering compounds. This typically involves sequential chromatography on acid silica and florisil columns.[1] The fraction containing the dibenzofurans is collected.
2. Instrumental Analysis:
-
Gas Chromatography (GC): The cleaned extract is injected into a high-resolution gas chromatograph equipped with a capillary column suitable for separating dioxin and furan congeners (e.g., DB-5ms).
-
High-Resolution Mass Spectrometry (HRMS): The GC is coupled to a high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode. The instrument is tuned to a resolution of ≥10,000.[2] The characteristic ions for both the native 1,4,6-TBDF and the ¹³C₁₂-labeled internal standard are monitored.
3. Quantification and Validation:
-
Quantification: The concentration of 1,4,6-TBDF is determined by isotope dilution, comparing the response of the native analyte to that of the labeled internal standard.
-
Validation Parameters:
Protocol for the Alternative GC-MS/MS Method
This method offers a more cost-effective alternative to GC-HRMS for certain applications.[4]
1. Sample Preparation:
-
Sample extraction and cleanup procedures are similar to the GC-HRMS method to minimize matrix effects.
2. Instrumental Analysis:
-
Gas Chromatography (GC): A similar GC setup and column as in the HRMS method are used.
-
Triple Quadrupole Mass Spectrometry (MS/MS): The GC is coupled to a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 1,4,6-TBDF are monitored for enhanced selectivity.[2]
3. Quantification and Validation:
-
Quantification is typically performed using an internal standard method.
-
Validation parameters (linearity, accuracy, precision, LOD, LOQ) are determined as described for the GC-HRMS method.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and the relevant biological pathway for this compound.
Caption: Experimental workflow for the validation of the new analytical method.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
A Comparative Analysis of 1,4,6-Tribromo-dibenzofuran and Other Persistent Organic Pollutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental and toxicological characteristics of 1,4,6-Tribromo-dibenzofuran against a selection of well-characterized persistent organic pollutants (POPs). Due to the limited availability of experimental data for this compound, this comparison utilizes data from closely related dibromo-dibenzofuran isomers as surrogates. This approach allows for a preliminary assessment of its potential environmental fate and toxicity profile in relation to established POPs such as Polychlorinated Biphenyls (PCBs), Dichlorodiphenyltrichloroethane (DDT), and Dioxins (specifically 2,3,7,8-Tetrachlorodibenzo-p-dioxin).
Data Summary
The following table summarizes key physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity data for the selected compounds. It is crucial to note that the data for this compound is estimated based on surrogate isomers and should be interpreted with caution.
| Property | This compound (Estimated) | PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) | p,p'-DDT | 2,3,7,8-TCDD (Dioxin) |
| Molecular Formula | C₁₂H₅Br₃O | C₁₂H₄Cl₆ | C₁₄H₉Cl₅ | C₁₂H₄Cl₄O₂ |
| Molar Mass ( g/mol ) | 404.88 | 360.88 | 354.49 | 321.97 |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.11 - 6.19¹ | 6.50 - 7.44 | 6.91 | 6.8 |
| Water Solubility (mg/L) | Very Low (estimated) | 0.00091 - 0.0012 | 0.003 - 0.0055 | 0.0002 |
| Vapor Pressure (Pa at 25°C) | Low (estimated) | 5.0 x 10⁻⁵ | 2.5 x 10⁻⁵ | 1.9 x 10⁻⁷ |
| Environmental Half-Life | Estimated to be long, similar to other halogenated dibenzofurans. A study on a tribromochlorodibenzofuran (TrBCDF) in mice showed a half-life of 5.6 days.[1][2] | Can be years to decades in sediment.[3] | 2-15 years in soil. | Can be over 10 years in soil and sediment. |
| Bioconcentration Factor (BCF) | High (expected) | 1,900 - 169,000 L/kg | 37,000 - 100,000 L/kg | 2,900 - 8,500 L/kg |
| Toxicity (General) | Expected to be toxic, acting via the Aryl Hydrocarbon Receptor (AhR).[4][5] Brominated dibenzofurans are known to have similar toxicity profiles to their chlorinated counterparts.[4][5] | Carcinogenic, endocrine disruptor, neurotoxic. | Endocrine disruptor, probable human carcinogen.[6] | Highly toxic, carcinogenic, teratogenic, and an endocrine disruptor. |
¹ Estimated based on data for 4,6-dibromo-dibenzofuran and 2,4-dibromo-dibenzofuran.
Signaling Pathways and Experimental Workflows
The toxicity of many persistent organic pollutants, including dibenzofurans, is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
A typical experimental workflow for assessing the persistence of organic pollutants in the environment is outlined in the diagram below, based on OECD guidelines.
Caption: Experimental Workflow for Persistence Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are based on internationally recognized guidelines to ensure data quality and comparability.
Bioconcentration Factor (BCF) Determination (OECD 305)
The bioconcentration of a substance in fish is determined in a flow-through test system.
-
Test Organism: A suitable fish species, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.
-
Exposure: Fish are exposed to a constant, sublethal concentration of the test substance in water for an uptake phase (typically 28 days).
-
Depuration: Following the uptake phase, the fish are transferred to clean water for a depuration phase, where the elimination of the substance is monitored.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance using methods like gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.
Environmental Persistence in Soil (OECD 307)
This guideline assesses the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.
-
Soil Selection: Representative agricultural soils are chosen.
-
Test Substance Application: The test substance, often radiolabeled for easier tracking, is applied to the soil samples.
-
Incubation: The treated soil is incubated under controlled temperature and moisture conditions, either with a continuous flow of air (aerobic) or in an oxygen-free environment (anaerobic).
-
Analysis: At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. Volatile degradation products and CO₂ (from mineralization) are also trapped and quantified.
-
Data Evaluation: The rate of degradation and the half-life (DT50) of the test substance in soil are calculated.
Environmental Persistence in Aquatic Sediment Systems (OECD 308)
This test evaluates the transformation of a chemical in water-sediment systems.
-
System Setup: Intact water-sediment cores are collected from natural water bodies.
-
Application: The test substance is applied to the overlying water.
-
Incubation: The systems are incubated in the dark at a constant temperature under either aerobic or anaerobic conditions.
-
Sampling and Analysis: Water and sediment phases are sampled separately over time and analyzed for the parent compound and its metabolites.
-
Results: The distribution and transformation of the substance in the water and sediment phases are determined, and the degradation half-life in the total system is calculated.
Conclusion
While direct experimental data for this compound is lacking, the available information on its chemical class and related isomers suggests that it likely shares many of the hallmark characteristics of persistent organic pollutants. Its estimated high lipophilicity (log Kₒw) and expected low water solubility point towards a high potential for bioaccumulation. The dibenzofuran structure is known to be persistent in the environment, and its bromination pattern suggests it is likely to be toxic, with a mechanism of action potentially involving the Aryl Hydrocarbon Receptor.
Compared to well-studied POPs like PCB 153, p,p'-DDT, and 2,3,7,8-TCDD, this compound is expected to exhibit similar environmental behavior and toxicological concerns. Further experimental investigation is warranted to definitively characterize its properties and assess its potential risks to human health and the environment. The experimental protocols outlined in this guide provide a framework for such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ewg.org [ewg.org]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1,4,6-Tribromo-dibenzofuran: A Comparative Guide to GC-MS and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated organic compounds such as 1,4,6-Tribromo-dibenzofuran is critical for environmental monitoring, toxicology studies, and ensuring product safety. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these methods, including detailed experimental protocols and performance data to aid in the selection of the most appropriate technique for a given application.
Methodological Comparison: GC-MS vs. LC-MS/MS
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds. However, a significant challenge in the GC-MS analysis of brominated compounds like PBDFs is the potential for thermal degradation or isomerization at the high temperatures required for volatilization.[1] To mitigate this, shorter gas chromatography columns (10-15 meters) with a thin film thickness (0.1 µm) are often preferred to lower elution temperatures and reduce the time analytes spend at high temperatures.[1]
Liquid chromatography, on the other hand, is particularly well-suited for the analysis of thermolabile and polar compounds, as it does not require high-temperature volatilization.[2] LC-MS/MS has become an important method for the analysis of brominated flame retardants, often replacing traditional GC-MS methods due to its ability to handle a wider range of compounds with high sensitivity and specificity.[2]
Quantitative Performance
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the thermal stability of the analyte. The following table summarizes typical performance data for the analysis of related brominated compounds by both techniques, providing an expected range for this compound.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | pg to ng range | pg range[2] |
| Limit of Quantification (LOQ) | pg to ng range | 10-100 pg[2] |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 80-120% | 85-115% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of brominated dibenzofurans using GC-MS and LC-MS/MS.
GC-MS Protocol
Sample Preparation:
-
Extraction: Samples are typically extracted using a suitable organic solvent such as a mixture of tBME/hexane.[3]
-
Cleanup: The extract is then cleaned up to remove interfering matrix components. This can involve techniques like gel-permeation chromatography (GPC) and partitioning with sulfuric acid-impregnated silica gel.[3]
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
LC-MS/MS Protocol
Sample Preparation:
-
Extraction: Similar to GC-MS, samples are extracted with an organic solvent. For biological matrices, protein precipitation with acetonitrile is a common first step.[4][5]
-
Cleanup: Solid-phase extraction (SPE) is frequently used for cleanup and concentration of the analytes.
Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: For this compound (C12H5Br3O), the precursor ion would be the molecular ion [M]+ or [M]-. The specific product ions would need to be determined by direct infusion of a standard.
-
Visualization of Analytical Workflow
To illustrate the logical flow of a cross-validation study, the following diagram outlines the key steps involved.
The chemical structure of the target analyte, this compound, is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Accuracy and precision of 1,4,6-Tribromo-dibenzofuran quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leading analytical methodologies for the accurate and precise quantification of 1,4,6-Tribromo-dibenzofuran (1,4,6-TBDF). The selection of an appropriate analytical technique is critical for reliable toxicological studies, environmental monitoring, and drug development processes where this compound may be a metabolite or impurity. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides detailed experimental protocols.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS for the quantification of 1,4,6-TBDF depends on several factors including the sample matrix, required sensitivity, and the desired throughput. Below is a summary of expected performance characteristics for each technique based on data from related brominated dibenzofurans.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | 0.5 - 5 pg/µL | 0.1 - 2 pg/µL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 85-115% | 90-110% |
| Precision (RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Matrix Effect | Less prone | More prone, requires careful matrix-matched calibration |
| Derivatization Required | No | No |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing analytical results. The following sections outline typical procedures for the analysis of 1,4,6-TBDF in a biological matrix (e.g., fish tissue) using GC-MS and LC-MS/MS.
Sample Preparation: Extraction and Clean-up
A robust sample preparation protocol is crucial for removing interfering matrix components and concentrating the analyte of interest.
Workflow for Sample Preparation
Caption: General sample preparation workflow for 1,4,6-TBDF analysis.
Protocol:
-
Homogenization: Homogenize 5-10 g of the tissue sample.
-
Saponification: Add a solution of potassium hydroxide in ethanol to the homogenized sample and heat to digest fats.
-
Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent such as hexane.
-
Gel Permeation Chromatography (GPC): Use GPC to separate the high molecular weight lipids from the smaller analyte molecules.
-
Acid Clean-up: Treat the extract with concentrated sulfuric acid to remove remaining organic interferences.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., toluene for GC-MS, methanol for LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the analysis of halogenated aromatic compounds.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150°C (hold 1 min), ramp to 300°C at 10°C/min (hold 5 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 404, 406, 408 (for 1,4,6-TBDF with 3 Br atoms) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification.
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a 1,4,6-TBDF standard |
Metabolic Pathway of this compound
Understanding the metabolic fate of 1,4,6-TBDF is crucial for toxicological and pharmacological assessments. Studies on related brominated dibenzofurans indicate that a primary metabolic transformation is hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.
Proposed Metabolic Pathway
Caption: Proposed primary metabolic pathway of this compound.
This metabolic step increases the polarity of the compound, facilitating its further conjugation and excretion from the body. The exact position of hydroxylation can vary and may influence the biological activity of the metabolite.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. While GC-MS is a robust and widely available technique, LC-MS/MS generally offers superior sensitivity and higher throughput. Accurate and precise quantification relies heavily on the implementation of a rigorous and well-validated sample preparation protocol to minimize matrix effects and ensure reliable results. The provided methodologies and performance data serve as a valuable resource for researchers and professionals in the field.
A Guide to Certified Reference Materials for Polybrominated Dibenzofurans Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of polybrominated dibenzofurans (PBDFs) is critical for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical products. Certified reference materials (CRMs) are indispensable tools for achieving reliable and traceable analytical results. This guide provides a comparative overview of commercially available PBDF CRMs from leading suppliers, along with detailed experimental protocols for their application.
Comparison of Commercially Available PBDF Certified Reference Materials
Several reputable suppliers offer a range of PBDF CRMs, primarily as solutions of individual congeners or mixtures, often including isotopically labeled analogs for use in isotope dilution mass spectrometry (IDMS). The following tables summarize the offerings from key suppliers: Wellington Laboratories, Cambridge Isotope Laboratories (CIL), and AccuStandard.
Table 1: Native (Unlabeled) Polybrominated Dibenzofuran CRMs
| Congener | Wellington Laboratories | Cambridge Isotope Laboratories (CIL) | AccuStandard |
| Product No. | Conc. (ng/mL) | Solvent | Product No. | Conc. (µg/mL) | Solvent | Product No. | Conc. (µg/mL) | Solvent | |
| 2,8-DBDF | DBDF-28 | 50 | Nonane | C-DBDF-28 | 50 | Isooctane | Not explicitly listed |
| 2,3,7,8-TBDF | TBDF-2378 | 50 | Nonane | CLM-7738 | 50 | Nonane | Not explicitly listed |
| 1,2,3,7,8-PeBDF | PeBDF-12378 | 50 | Nonane | CLM-7740 | 50 | Nonane | Not explicitly listed |
| 2,3,4,7,8-PeBDF | PeBDF-23478 | 50 | Nonane | CLM-7741 | 50 | Nonane | Not explicitly listed |
| 1,2,3,4,7,8-HxBDF | HxBDF-123478 | 50 | Nonane | CLM-7743 | 50 | Nonane | Not explicitly listed |
| 1,2,3,6,7,8-HxBDF | HxBDF-123678 | 50 | Nonane | CLM-7744 | 50 | Nonane | Not explicitly listed |
| 1,2,3,7,8,9-HxBDF | HxBDF-123789 | 50 | Nonane | CLM-7745 | 50 | Nonane | Not explicitly listed |
| 2,3,4,6,7,8-HxBDF | HxBDF-234678 | 50 | Nonane | CLM-7746 | 50 | Nonane | Not explicitly listed |
| 1,2,3,4,6,7,8-HpBDF | HpBDF-1234678 | 50 | Nonane | CLM-7748 | 50 | Nonane | Not explicitly listed |
| 1,2,3,4,7,8,9-HpBDF | HpBDF-1234789 | 50 | Nonane | CLM-7749 | 50 | Nonane | Not explicitly listed |
| OBDF | OBDF | 50 | Nonane | CLM-7751 | 50 | Nonane | Not explicitly listed |
Table 2: ¹³C-Labeled Polybrominated Dibenzofuran CRMs
| Congener | Wellington Laboratories | Cambridge Isotope Laboratories (CIL) | AccuStandard |
| Product No. | Conc. (ng/mL) | Solvent | Product No. | Conc. (µg/mL) | Solvent | Product No. | Conc. (µg/mL) | Solvent | |
| 2,8-DBDF-¹³C₁₂ | MDBDF-28 | 50 | Nonane | CLM-8030 | 50 | Nonane | Not explicitly listed |
| 2,3,7,8-TBDF-¹³C₁₂ | MTBDF-2378 | 50 | Nonane | CLM-7739 | 50 | Nonane | Not explicitly listed |
| 1,2,3,7,8-PeBDF-¹³C₁₂ | MPeBDF-12378 | 50 | Nonane | CLM-7742 | 50 | Nonane | Not explicitly listed |
| 2,3,4,7,8-PeBDF-¹³C₁₂ | MPeBDF-23478 | 50 | Nonane | CLM-7747 | 50 | Nonane | Not explicitly listed |
| 1,2,3,4,7,8-HxBDF-¹³C₁₂ | MHxBDF-123478 | 50 | Nonane | CLM-7750 | 50 | Nonane | Not explicitly listed |
| 1,2,3,6,7,8-HxBDF-¹³C₁₂ | MHxBDF-123678 | 50 | Nonane | CLM-7752 | 50 | Nonane | Not explicitly listed |
| 1,2,3,4,6,7,8-HpBDF-¹³C₁₂ | MHpBDF-1234678 | 50 | Nonane | CLM-7753 | 50 | Nonane | Not explicitly listed |
| OBDF-¹³C₁₂ | MOBDF | 50 | Nonane | CLM-7754 | 50 | Nonane | Not explicitly listed |
Note: Product availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information. AccuStandard's online catalog lists "Dibenzofurans" as a category but does not provide a detailed list of specific polybrominated congeners.
Experimental Protocols
The analysis of PBDFs in complex matrices such as biological tissues, soil, and sediment requires robust sample preparation and highly sensitive analytical instrumentation. The following is a generalized experimental protocol based on common industry practices and regulatory methods like EPA Method 1614 (for brominated diphenyl ethers, which has procedural similarities).
Sample Preparation: Extraction and Cleanup
A crucial step in PBDF analysis is the efficient extraction of the analytes from the sample matrix and the removal of interfering compounds.
Detailed Steps:
-
Sample Homogenization: Solid samples like fish tissue or sediment are homogenized to ensure uniformity. Tissue samples are often lyophilized (freeze-dried) and ground.
-
Internal Standard Spiking: A known amount of a ¹³C-labeled PBDF internal standard solution is added to the homogenized sample prior to extraction. This allows for the correction of analyte losses during the sample preparation and analysis process.
-
Extraction:
-
Soxhlet Extraction: A classic technique involving continuous extraction with an organic solvent (e.g., a mixture of hexane and dichloromethane) for an extended period (16-24 hours).
-
Pressurized Fluid Extraction (PFE): A more rapid and automated technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.
-
-
Lipid and Biogenic Interference Removal: For high-fat matrices like fish tissue, a multi-step cleanup is essential. This often involves chromatography on columns packed with different sorbents:
-
Acidic Silica Gel: To remove lipids.
-
Alumina and Florisil: To remove other polar interferences.
-
Activated Carbon: To fractionate planar molecules like PBDFs from other non-planar compounds.
-
-
Concentration: The cleaned extract is carefully concentrated to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen before instrumental analysis.
Instrumental Analysis: Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)
GC-HRMS is the gold standard for the ultra-trace quantification of PBDFs due to its high sensitivity and selectivity.
Typical GC-HRMS Parameters:
-
Gas Chromatograph (GC):
-
Injection: Splitless injection of 1-2 µL of the final extract.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A programmed temperature ramp to separate the different PBDF congeners.
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) at a resolving power of ≥ 10,000. Specific ions for each native and ¹³C-labeled PBDF congener are monitored.
-
Quantification: The concentration of each native PBDF congener is calculated by comparing its response to the response of its corresponding ¹³C-labeled internal standard.
-
Conclusion
The selection of appropriate certified reference materials is a critical first step in achieving accurate and reliable data for polybrominated dibenzofurans. Wellington Laboratories and Cambridge Isotope Laboratories offer a comprehensive range of both native and isotopically labeled PBDF standards suitable for various research and monitoring applications. The implementation of a robust experimental protocol, including rigorous sample preparation and sensitive GC-HRMS analysis, is essential for obtaining high-quality data. Researchers should consult the specific certificates of analysis for their chosen CRMs and validate their analytical methods according to established guidelines to ensure the defensibility of their results.
Performance evaluation of different cleanup methods for 1,4,6-Tribromo-dibenzofuran
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of 1,4,6-Tribromo-dibenzofuran, a member of the polybrominated dibenzofurans (PBDFs), in various matrices is crucial for environmental monitoring, toxicology studies, and drug development. Effective sample cleanup is a critical step to remove interfering substances and ensure reliable analytical results. This guide provides a comparative evaluation of different cleanup methods applicable to this compound, supported by experimental data from studies on related compounds.
Comparison of Cleanup Method Performance
The selection of a cleanup method depends on factors such as sample matrix, required level of purity, sample throughput, and available resources. The following table summarizes the performance of common cleanup techniques used for the analysis of brominated and chlorinated dibenzofurans, which are structurally similar to this compound.
| Cleanup Method | Sorbent/Column Type | Typical Recovery Rates | Relative Standard Deviation (RSD) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Tandem SPE (e.g., acid multilayer silica, basic alumina, carbon) | 75-120%[1] | < 10%[1] | Reduced solvent consumption, lower background, enhanced throughput[1]. | Method development may be required for specific analytes. |
| Polymeric Reversed-Phase (e.g., Strata-X) | Approx. 85% (for related compounds)[2] | Approx. 15% (for related compounds)[2] | Yields purer sample extracts compared to protein precipitation[2]. | Performance can be matrix-dependent. | |
| Dispersive SPE (dSPE) with EMR-Lipid Sorbent | 59-120%[3] | 2-23%[3] | Efficient removal of lipids from fatty matrices[3]. | May require additional optimization for some analytes[3]. | |
| Multi-layer Silica Gel Chromatography | Acid-modified silica gel | Not explicitly stated, but effective for pre-cleaning[4] | Not explicitly stated | Good for removing polar interfering components[4]. | Can be labor-intensive and time-consuming as a manual method[5]. |
| Florisil Chromatography | Florisil | 60.3-84.9% (for some brominated compounds)[4] | Not explicitly stated | Can separate PCBs from PCDD/Fs[4]. | Lower recoveries for some brominated compounds due to strong interactions[4]. |
| Automated Cleanup Systems | (e.g., Power-Prep) Multi-layer silica, alumina, carbon columns | 85-140% (for dioxins and furans)[6] | Not explicitly stated | High throughput, unattended operation, reduced labor[6][7]. | High initial instrument cost and maintenance[5]. |
Experimental Workflow
The general workflow for the cleanup and analysis of this compound from a sample matrix involves extraction, cleanup, and instrumental analysis. The following diagram illustrates a typical experimental process.
Detailed Experimental Protocols
Below are detailed methodologies for key cleanup experiments cited in the performance comparison table. These protocols are for related halogenated dibenzofurans and can be adapted for this compound.
Tandem Solid-Phase Extraction (SPE)
This method is noted for its efficiency and reduced solvent consumption[1].
-
Sample Pre-treatment: Adjust the sample's composition, pH, and ensure the analyte is free in the solution. Remove particulates through filtration or centrifugation[8].
-
SPE Cartridge Preparation: Lab-made SPE cartridges can be prepared with materials like acid multilayer silica, basic alumina, and carbon. The packing materials are typically activated by heating before use[9].
-
Column Conditioning: The SPE columns are conditioned with appropriate solvents to activate the stationary phase.
-
Sample Loading: The pre-treated sample is loaded onto the SPE column.
-
Washing: The column is washed with a solvent that elutes weakly bound interferences while retaining the analyte of interest.
-
Elution: A different solvent is used to selectively elute the target analyte, this compound, from the sorbent. For optimal results, elution can be performed with two small aliquots of the solvent[8].
-
Post-Elution: The eluate is collected and may be concentrated for subsequent analysis.
Multi-layer Silica Gel and Florisil Chromatography
This is a conventional and widely used cleanup technique[4][5].
-
Column Preparation: A chromatography column is packed with multiple layers of sorbents. A common configuration includes a bottom layer of silica gel, followed by layers of acid-modified silica gel, and a top layer of anhydrous sodium sulfate to remove residual water[4][5]. A separate Florisil column can be used for further fractionation[4][5]. Florisil should be preactivated overnight at 130 °C[5].
-
Pre-Cleaning of Extract: The sample extract is first passed through an acid silica gel column for initial cleanup[4]. For soil matrices with high organic content, treatment with concentrated sulfuric acid may be necessary to prevent column clogging[5].
-
Fractionation:
-
Multi-layer Silica Column: The pre-cleaned extract is loaded onto the multi-layer silica column. Different solvent mixtures are used to elute different fractions.
-
Florisil Column: For separating PCBs from PCDD/Fs, a Florisil column is used. The sample is loaded, and elution is carried out with solvents of increasing polarity[4][5].
-
-
Eluate Collection: The fractions containing the analytes of interest are collected for further concentration and analysis.
Automated Cleanup Systems
Automated systems like the Power-Prep™ offer high-throughput sample processing with minimal manual intervention[6][7].
-
System Configuration: The system typically consists of disposable columns, including multi-layer silica, alumina, and carbon, connected in series[6][7].
-
Sample Loading: The crude extract is loaded into the system.
-
Automated Cleanup Program: A pre-set program controls the flow of various solvents through the different columns to perform the cleanup and fractionation. Lipids and other interferences are removed on the initial columns, while the analytes are retained and then selectively eluted from the carbon column[7].
-
Fraction Collection: The system automatically collects the purified fractions containing the target analytes. For instance, the PCDD/Fs fraction can be collected by back-flushing the carbon column with toluene[7].
-
Analysis: The collected fractions are then concentrated and analyzed, typically by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS)[7][10].
References
- 1. A validated method for rapid determination of dibenzo-p-dioxins/furans (PCDD/Fs), polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) in human milk: focus on utility of tandem solid phase extraction (SPE) cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Assessment of Tribromo-dibenzofuran Isomers: A Methodological Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methods for evaluating the toxicity of tribromo-dibenzofuran isomers.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Primary Mechanism of Toxicity
The toxic effects of tribromo-dibenzofuran isomers, like other dioxin-like compounds, are predominantly initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as a tribromo-dibenzofuran molecule, the receptor undergoes a conformational change, allowing it to translocate into the nucleus.
Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2. The induction of these enzymes is a hallmark of AhR activation and is often used as a biomarker for exposure to dioxin-like compounds. The subsequent cascade of gene expression and altered cellular processes leads to a wide range of toxic responses, including immunotoxicity, developmental and reproductive toxicity, and carcinogenicity.
Experimental Protocols for Toxicity Assessment
To quantify and compare the toxic potency of tribromo-dibenzofuran isomers, in vitro bioassays are commonly employed. These assays measure the ability of a compound to activate the AhR signaling pathway. Two of the most widely used and validated methods are the Ethoxyresorufin-O-Deethylase (EROD) assay and the Dioxin-Responsive Chemically Activated LUciferase gene eXpression (DR-CALUX®) bioassay.
Ethoxyresorufin-O-Deethylase (EROD) Assay
The EROD assay is a sensitive and rapid method to measure the induction of CYP1A1 enzyme activity, a direct consequence of AhR activation.
Principle: This assay utilizes the substrate 7-ethoxyresorufin, which is converted by CYP1A1 into the fluorescent product resorufin. The rate of resorufin production is directly proportional to the CYP1A1 activity and, by extension, the potency of the AhR-activating compound.
Experimental Protocol:
-
Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE, is cultured in 96-well plates.
-
Compound Exposure: The cells are exposed to a range of concentrations of the tribromo-dibenzofuran isomer being tested for a specific duration (e.g., 24-72 hours). A positive control, typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and a solvent control are included.
-
EROD Reaction: After the exposure period, the culture medium is replaced with a reaction mixture containing 7-ethoxyresorufin and NADPH, a necessary cofactor for the enzymatic reaction.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence of the resorufin produced is measured over time using a fluorescence microplate reader.
-
Data Analysis: The rate of resorufin formation is calculated and normalized to the protein content in each well. The results are typically expressed as picomoles of resorufin per minute per milligram of protein. The concentration of the test compound that produces a half-maximal response (EC50) is determined from the dose-response curve. The relative potency (REP) of the isomer can then be calculated by dividing the EC50 of TCDD by the EC50 of the test compound.
Dioxin-Responsive Chemically Activated LUciferase gene eXpression (DR-CALUX®) Bioassay
The DR-CALUX® bioassay is a reporter gene assay that provides a highly sensitive and specific measure of AhR-mediated gene expression.
Principle: This assay uses a genetically modified cell line (e.g., H4IIE cells) that contains a luciferase reporter gene under the control of Dioxin-Responsive Elements (DREs). When an AhR agonist is present, the AhR-ARNT complex binds to the DREs and activates the transcription of the luciferase gene. The amount of light produced upon the addition of a substrate is proportional to the concentration and potency of the AhR-activating compound.
Experimental Protocol:
-
Cell Culture: The DR-CALUX® cell line is seeded in 96-well plates and allowed to attach.
-
Compound Exposure: The cells are treated with various concentrations of the tribromo-dibenzofuran isomer, along with TCDD as a positive control and a solvent control, for a defined period (e.g., 24 hours).
-
Cell Lysis and Substrate Addition: After exposure, the cells are lysed to release the luciferase enzyme. A luciferin-containing substrate is then added to each well.
-
Luminescence Measurement: The light produced from the enzymatic reaction is immediately measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which EC50 values are calculated. The relative potency (REP) is determined by comparing the EC50 of the test isomer to that of TCDD.
Navigating the Analytical Maze: A Guide to Robustness Testing for 1,4,6-Tribromo-dibenzofuran Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated aromatic compounds, ensuring method robustness is paramount for generating reliable and reproducible data. This guide provides a comparative framework for the robustness testing of analytical methods for 1,4,6-Tribromo-dibenzofuran, a persistent organic pollutant. By presenting detailed experimental protocols and comparative data, this document aims to equip scientists with the necessary tools to validate and troubleshoot their analytical methodologies.
The analysis of this compound (1,4,6-TBDD) and other polybrominated dibenzofurans (PBDFs) is critical for environmental monitoring and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the detection and quantification of these compounds.[1][2] However, the accuracy and precision of these methods can be influenced by minor variations in analytical parameters. Robustness testing, a key component of method validation, systematically investigates the impact of these variations, thereby ensuring the method's reliability under routine use.
Experimental Protocol: A Framework for Robustness Testing
A typical robustness study for the GC-MS analysis of 1,4,6-TBDD involves the deliberate and controlled variation of several key a nalytical parameters. The following protocol outlines a general procedure.
Sample Preparation and Extraction:
A certified reference material or a well-characterized in-house standard of 1,4,6-TBDD is spiked into a representative matrix (e.g., soil, sediment, or a biological tissue surrogate) at a known concentration. The extraction of the analyte from the matrix is a critical step, and its robustness should be evaluated.
-
Standard Extraction Procedure: A baseline extraction method is established, for example, using a pressurized fluid extraction (PFE) system with a standard solvent mixture like toluene or a hexane/acetone blend.
-
Variations for Robustness Testing:
-
Solvent Composition: The ratio of solvents in the extraction mixture is slightly altered (e.g., hexane/acetone 48:52 and 52:48 v/v against a nominal 50:50 v/v).
-
Extraction Temperature: The temperature of the extraction cell is varied by a small margin (e.g., ±5°C) from the nominal temperature.
-
Extraction Time: The duration of the static extraction phase is slightly increased or decreased.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
The extracted and cleaned-up samples are then analyzed by GC-MS. The robustness of the chromatographic separation and detection is assessed by varying the following parameters:
-
GC Column: While a primary analytical column is used for routine analysis (e.g., a 5% diphenyl / 95% dimethyl polysiloxane column), the method's performance on a column from a different batch or a slightly different stationary phase is evaluated.
-
Oven Temperature Program: The initial temperature, ramp rate, and final temperature of the GC oven program are slightly modified. For instance, the ramp rate could be varied by ±0.5°C/min.
-
Injector Temperature: The temperature of the GC injector is altered by ±5°C.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) is adjusted by a small percentage (e.g., ±5%).
Data Analysis:
The impact of each variation on the analytical performance is evaluated by monitoring key parameters such as:
-
Analyte Recovery: The percentage of the spiked 1,4,6-TBDD that is successfully recovered and quantified.
-
Precision (Relative Standard Deviation, %RSD): The variability of replicate measurements under each condition.
-
Peak Shape and Resolution: The chromatographic peak shape and its resolution from any potential interfering peaks.
Comparative Data on Method Robustness
To illustrate the outcomes of a robustness study, the following tables summarize hypothetical data from experiments where key analytical parameters were intentionally varied. These tables provide a clear comparison of the method's performance under different conditions.
| Parameter Variation | Condition | Mean Recovery (%) | %RSD (n=5) |
| Nominal Method | Standard Conditions | 98.2 | 3.1 |
| GC Column | Batch A (Nominal) | 98.2 | 3.1 |
| Batch B | 96.5 | 3.5 | |
| Oven Temperature Ramp | 10 °C/min (Nominal) | 98.2 | 3.1 |
| 9.5 °C/min | 97.8 | 3.3 | |
| 10.5 °C/min | 98.5 | 3.0 | |
| Injector Temperature | 280 °C (Nominal) | 98.2 | 3.1 |
| 275 °C | 95.9 | 4.2 | |
| 285 °C | 98.8 | 2.9 | |
| Carrier Gas Flow Rate | 1.2 mL/min (Nominal) | 98.2 | 3.1 |
| 1.14 mL/min | 97.1 | 3.8 | |
| 1.26 mL/min | 98.6 | 3.2 |
Table 1: Impact of GC-MS Parameter Variations on 1,4,6-TBDD Analysis. This table showcases the effect of minor changes in the gas chromatography-mass spectrometry (GC-MS) method on the recovery and precision of 1,4,6-TBDD analysis. The data indicates that while the method is generally robust, variations in injector temperature can have a more pronounced effect on recovery and precision.
| Parameter Variation | Condition | Mean Recovery (%) | %RSD (n=5) |
| Nominal Method | Standard Conditions | 98.2 | 3.1 |
| Extraction Solvent | Hexane:Acetone (50:50) | 98.2 | 3.1 |
| Hexane:Acetone (48:52) | 97.5 | 3.4 | |
| Hexane:Acetone (52:48) | 98.9 | 2.9 | |
| Extraction Temperature | 100 °C (Nominal) | 98.2 | 3.1 |
| 95 °C | 94.7 | 5.1 | |
| 105 °C | 99.1 | 2.8 |
Table 2: Influence of Sample Extraction Variations on 1,4,6-TBDD Recovery. This table highlights how slight modifications in the sample extraction procedure can influence the recovery and precision of 1,4,6-TBDD analysis. The data suggests that the extraction temperature is a more critical parameter than the exact solvent composition within this tested range.
Visualizing the Workflow and Logical Relationships
To further clarify the process of robustness testing, the following diagrams illustrate the experimental workflow and the logical relationships between the varied parameters and the performance indicators.
Caption: Workflow for robustness testing of 1,4,6-TBDD analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,4,6-Tribromo-dibenzofuran: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4,6-Tribromo-dibenzofuran, a halogenated derivative of dibenzofuran. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, face shields, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]
Quantitative Data Summary
The following table summarizes key physical and safety data for dibenzofuran, the parent compound of this compound. This information should be considered as a baseline for assessing the potential hazards of its brominated derivative.
| Property | Data | Reference |
| Physical State | Solid, Powder | [3] |
| Appearance | Off-white | [3] |
| Melting Point/Range | 81 - 85 °C / 177.8 - 185 °F | [3] |
| Boiling Point/Range | 285 °C / 545 °F @ 760 mmHg | [3] |
| Flash Point | 130 °C / 266 °F | [3] |
| Solubility | Insoluble in water | |
| Storage | Store under an inert atmosphere. | [1] |
| Hazard Class (Germany) | WGK 3 (highly hazardous for water) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations for halogenated organic compounds. These substances require careful segregation and handling to prevent environmental contamination and ensure the safety of personnel.
Experimental Workflow for Disposal
Detailed Methodologies
-
Waste Identification and Segregation : this compound is a halogenated organic compound. As such, it must be segregated from non-halogenated chemical waste.[5][6] Co-mingling can lead to improper disposal and potential environmental harm.[6] Use a dedicated, clearly labeled, and chemically resistant container for "Halogenated Organic Waste."[5]
-
Container Management : The waste container must be kept tightly closed except when adding waste.[5] It should be in good condition and compatible with the chemical.[5] Ensure the container is labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Do not use abbreviations or chemical formulas on the primary label.[5]
-
Accidental Spill Cleanup : In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material and place it into a suitable, closed container for disposal.[1][3] Avoid creating dust.[1] Prevent the spill from entering drains or waterways.[3][7]
-
Final Disposal : The ultimate disposal of this compound must be conducted by an approved and licensed hazardous waste disposal company.[1][2] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration. This process breaks down the complex molecules into less harmful substances. It is the responsibility of the waste generator to ensure that the chosen disposal facility is compliant with all local, state, and federal regulations.
Regulatory Context
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed, it would likely fall under the category of halogenated organic compounds.[8][9] Certain chlorinated dibenzofurans are listed as acute hazardous wastes, highlighting the potential risks associated with this class of compounds.[10][11]
By adhering to these rigorous disposal protocols, laboratories can ensure a safe working environment and maintain the highest standards of environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. accustandard.com [accustandard.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cpachem.com [cpachem.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. epa.gov [epa.gov]
- 11. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
